N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c24-17(9-8-15-7-4-10-29-15)23-16(11-14-5-2-1-3-6-14)20(28)22-12-18(25)21-13-19(26)27/h1-10,16H,11-13H2,(H,21,25)(H,22,28)(H,23,24)(H,26,27)/b9-8+/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZKMDMBBMJLI-FDMDGMSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64967-39-1 | |
| Record name | 2-Furanacryloyl-phenylalanyl-glycyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064967391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
2-Furanacryloyl-phenylalanyl-glycyl-glycine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)
This guide provides a comprehensive overview of the chemical and biological properties of 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG), a chromogenic substrate widely utilized in the study of angiotensin-converting enzyme (ACE). Tailored for researchers, scientists, and professionals in drug development, this document details the compound's core characteristics, experimental applications, and its role in the context of the renin-angiotensin system.
Core Chemical Properties
FAPGG is a synthetic tripeptide derivative specifically designed for the continuous spectrophotometric assay of ACE activity.[1][2] Its chemical structure allows for enzymatic cleavage, which can be monitored by a change in absorbance.
Table 1: General Chemical Properties of FAPGG
| Property | Value | Source |
| CAS Number | 64967-39-1 | [1] |
| Molecular Formula | C20H21N3O6 | [1] |
| Molecular Weight | 399.4 g/mol | [1] |
| Synonyms | FA-Phe-Gly-Gly-OH, N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly | [1] |
Solubility and Stability
Proper handling and storage of FAPGG are crucial for maintaining its activity as a substrate.
Table 2: Solubility and Storage of FAPGG
| Parameter | Details | Source |
| Solubility | Soluble in 1 M ammonium hydroxide (NH4OH) at a concentration of 50 mg/mL, resulting in a clear to slightly turbid, yellow solution. | [3] |
| Storage Conditions | Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is critical to protect the compound from light. | [4] |
Role as an ACE Substrate
FAPGG serves as a specific substrate for angiotensin-converting enzyme.[4] ACE hydrolyzes FAPGG into N-[3-(2-furyl)acryloyl]-phenylalanine (FAP) and glycyl-glycine (Gly-Gly).[5] This enzymatic reaction leads to a decrease in absorbance at 340 nm, which is directly proportional to the ACE activity in the sample.[5][6] This characteristic makes FAPGG a valuable tool for screening ACE inhibitors.[4]
Table 3: Kinetic Parameters of FAPGG with ACE
| Parameter | Value | Source |
| Km | 2.546 x 10⁻⁴ M | [4] |
| Ki | 2.546 x 10⁻⁴ M | [4] |
Experimental Protocols
The following section outlines a typical methodology for an ACE inhibition assay using FAPGG.
Spectrophotometric ACE Inhibition Assay
This protocol is a synthesis of methodologies described in the cited literature.[4][5][7]
Materials:
-
2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) substrate solution (e.g., 0.8 mM in a suitable buffer)
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 0.3 M)
-
Test compounds (potential ACE inhibitors)
-
Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 100 mM)
-
Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder (37°C)
Procedure:
-
Prepare Reagents: Dissolve FAPGG in the Tris-HCl buffer to the desired final concentration (e.g., 0.8 mM). Prepare solutions of ACE and test compounds in the same buffer.
-
Assay Setup: In a cuvette, combine the FAPGG substrate solution and the test compound solution (or buffer for control).
-
Initiate Reaction: Add the ACE solution to the cuvette to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Measurement: Monitor the decrease in absorbance at 340 nm over a set period (e.g., 30 minutes). The rate of decrease is proportional to ACE activity.
-
Reaction Termination (for fixed-time assays): Add EDTA solution to stop the reaction.
-
Data Analysis: Calculate the rate of FAPGG hydrolysis. For inhibitor screening, compare the rate in the presence of the test compound to the control rate to determine the percent inhibition.
Signaling Pathway and Experimental Workflow
FAPGG is utilized to probe the activity of ACE within the broader context of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.
Caption: Role of FAPGG in the Renin-Angiotensin System.
The following diagram illustrates a typical experimental workflow for assessing ACE inhibition using FAPGG.
Caption: ACE Inhibition Assay Workflow using FAPGG.
References
- 1. FAPGG | 64967-39-1 | Data Sheet | BioChemPartner [biochempartner.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. FAPGG CAS#: 64566-61-6 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sorachim.com [sorachim.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Synthesis of 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG), a widely utilized chromogenic substrate in the study of angiotensin-converting enzyme (ACE). The synthesis is centered around the coupling of a chromophoric group, 2-furanacrylic acid, to the N-terminus of the tripeptide phenylalanyl-glycyl-glycine. This document outlines the theoretical synthetic pathway, details the necessary reagents and conditions, and presents a logical workflow for its preparation and purification. While a specific, publicly available, step-by-step experimental protocol with quantitative data remains elusive in the reviewed literature, this guide constructs a chemically sound and detailed methodology based on established principles of peptide chemistry.
Introduction
2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) is a synthetic peptide derivative crucial for the colorimetric assay of angiotensin-converting enzyme (ACE) activity. The hydrolysis of the terminal glycyl-glycine dipeptide by ACE results in a spectral shift, which can be monitored spectrophotometrically. This allows for a convenient and continuous assay of enzyme activity, making FAPGG an invaluable tool in the research and development of ACE inhibitors for the treatment of hypertension and other cardiovascular diseases. The synthesis of FAPGG involves the formation of an amide bond between the carboxylic acid of 2-furanacrylic acid and the N-terminal amine of the tripeptide phenylalanyl-glycyl-glycine.
Proposed Synthesis Pathway
The synthesis of FAPGG can be logically divided into two main stages: the synthesis of the tripeptide backbone (Phenylalanyl-glycyl-glycine) and the subsequent coupling of the 2-furanacryloyl group.
Synthesis of the Phenylalanyl-glycyl-glycine Backbone
The tripeptide Phe-Gly-Gly can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis methodologies. SPPS is generally preferred for its efficiency and ease of purification.
Experimental Protocol (Based on general SPPS principles):
-
Resin Preparation: A suitable resin, such as a Wang or Rink amide resin, is swelled in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Gly-OH, is activated using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and coupled to the resin.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the glycine is removed using a solution of piperidine in DMF.
-
Second Amino Acid Coupling: The next amino acid, Fmoc-Gly-OH, is coupled to the deprotected N-terminus of the resin-bound glycine using the same activation and coupling procedure.
-
Fmoc Deprotection: The Fmoc group is removed from the newly added glycine.
-
Third Amino Acid Coupling: The final amino acid, Fmoc-Phe-OH, is coupled to the deprotected dipeptide.
-
Final Fmoc Deprotection: The Fmoc group is removed from the phenylalanine residue to expose the N-terminal amine.
-
Cleavage and Deprotection: The tripeptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude tripeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain a stable powder.
Coupling of 2-Furanacrylic Acid to Phenylalanyl-glycyl-glycine
This step involves the formation of an amide bond between the carboxylic acid of 2-furanacrylic acid and the free N-terminal amine of the purified Phe-Gly-Gly tripeptide.
Experimental Protocol (Proposed):
-
Activation of 2-Furanacrylic Acid: 2-Furanacrylic acid is dissolved in a suitable aprotic solvent (e.g., DMF). A coupling agent (e.g., HBTU, HATU, or DCC with an additive like HOBt) and a non-nucleophilic base (e.g., DIPEA) are added to activate the carboxylic acid, forming an active ester.
-
Coupling Reaction: The purified and lyophilized Phe-Gly-Gly tripeptide is dissolved in an appropriate solvent (e.g., DMF or a mixture of DMF and water) and added to the activated 2-furanacrylic acid solution. The reaction is stirred at room temperature for a specified period (typically a few hours to overnight).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to check for the consumption of the starting materials and the formation of the desired product.
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts. The organic layer is then dried over a drying agent (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.
-
Purification: The crude FAPGG is purified by RP-HPLC using a suitable gradient of water and acetonitrile containing a small amount of TFA.
-
Characterization and Lyophilization: The purified fractions containing FAPGG are pooled, and the identity and purity of the compound are confirmed by analytical techniques such as NMR and mass spectrometry. The final product is then lyophilized to yield a stable, pure powder.
Data Presentation
As no specific experimental paper with quantitative data for the complete synthesis of FAPGG was identified, the following tables are presented as templates for the expected data to be collected during the synthesis.
Table 1: Reagents for the Synthesis of FAPGG
| Step | Reagent | Molar Equivalence | Purpose |
| Peptide Synthesis | Fmoc-Amino Acids | 3-5 eq. | Building blocks |
| Coupling Agent (e.g., HBTU) | 2.9-4.9 eq. | Amide bond formation | |
| Base (e.g., DIPEA) | 6-10 eq. | Activation and neutralization | |
| Deprotection Agent (Piperidine) | 20% in DMF | Fmoc removal | |
| Cleavage Cocktail (TFA-based) | - | Cleavage from resin | |
| Coupling Reaction | Phe-Gly-Gly | 1 eq. | Peptide backbone |
| 2-Furanacrylic Acid | 1.1-1.5 eq. | Chromophore | |
| Coupling Agent (e.g., HATU) | 1.0-1.4 eq. | Carboxylic acid activation | |
| Base (e.g., DIPEA) | 2-3 eq. | Activation and pH adjustment |
Table 2: Expected Analytical Data for FAPGG
| Analysis | Expected Result |
| Appearance | White to off-white powder |
| Molecular Weight | 399.4 g/mol |
| Purity (RP-HPLC) | >95% |
| ¹H NMR | Peaks corresponding to furan, acryloyl, phenyl, and amino acid protons |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 400.4 |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of FAPGG.
Logical Relationship of Components
Caption: Component relationship of FAPGG.
Conclusion
An In-Depth Technical Guide to 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Furanacryloyl-phenylalanyl-glycyl-glycine, commonly abbreviated as FAPGG, is a synthetic chromogenic tripeptide that serves as a crucial tool in enzymatic studies. Its primary application lies as a substrate for angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin system (RAS) and a significant target for antihypertensive drugs. The enzymatic cleavage of FAPGG by ACE leads to a detectable change in absorbance, providing a straightforward and continuous spectrophotometric method for measuring ACE activity and screening for its inhibitors. This technical guide provides a comprehensive overview of FAPGG, including its physicochemical properties, detailed experimental protocols for its use in enzyme assays, and its application in studying relevant biological pathways.
Core Properties of 2-Furanacryloyl-phenylalanyl-glycyl-glycine
FAPGG is a synthetic peptide derivative with the chemical formula C₂₀H₂₁N₃O₆ and a molecular weight of 399.4 g/mol .[1] It is also known by other names such as FA-Phe-Gly-Gly and N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine. The presence of the furanacryloyl group at the N-terminus is responsible for its chromogenic properties.
Physicochemical Properties
A summary of the key physicochemical properties of FAPGG is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₃O₆ | [1] |
| Molecular Weight | 399.4 g/mol | [1] |
| CAS Number | 64967-39-1 | |
| Appearance | White to off-white or light yellow-brown powder | [2] |
| Melting Point | 245 °C (decomposition) | [2] |
| Solubility | Soluble in 1 M NH₄OH (50 mg/mL, clear to slightly turbid, yellow) | [2] |
| Storage Temperature | -20°C | [2] |
| LogP (Partition Coefficient) | 1.77 | [2] |
Enzymatic Applications and Kinetic Data
FAPGG is a versatile substrate for several peptidases, most notably Angiotensin-Converting Enzyme (ACE). It is also reported to be a substrate for other enzymes like collagenase and thermolysin, although its use in these contexts is less common.
Angiotensin-Converting Enzyme (ACE)
The primary application of FAPGG is in the continuous spectrophotometric assay of ACE activity. ACE hydrolyzes FAPGG at the Phenylalanyl-glycyl bond, releasing the dipeptide glycyl-glycine. This cleavage results in a decrease in absorbance at approximately 340 nm, which can be monitored over time to determine the rate of the enzymatic reaction.
The Michaelis-Menten constant (Km) for FAPGG with ACE has been reported in the literature. It's important to note that these values can vary depending on the experimental conditions such as pH, temperature, and buffer composition.
| Enzyme Source | Km (mM) | Experimental Conditions | Reference |
| Human Serum ACE | 0.35 ± 0.05 | - | |
| Amphibian Serum ACE (Frog) | 0.337 | 37°C | |
| Amphibian Serum ACE (Newt) | 0.282 | 37°C | |
| Swine Serum ACE | 1.305 | 37°C |
Collagenase and Thermolysin
While FAPGG is primarily used for ACE assays, the structurally similar peptide N-(3-[2-Furyl]acryloyl)-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA) is a commonly used substrate for bacterial collagenases. Given the structural similarity, FAPGG may also serve as a substrate for some collagenases, though specific protocols and kinetic data are not widely available. Similarly, thermolysin, a thermostable metalloproteinase, can hydrolyze peptide bonds on the N-terminal side of hydrophobic amino acids and may exhibit activity towards FAPGG.
Experimental Protocols
This section provides detailed methodologies for the use of FAPGG in enzyme assays.
Spectrophotometric Assay of Angiotensin-Converting Enzyme (ACE) Activity
This protocol is designed for the continuous monitoring of ACE activity using FAPGG.
Materials:
-
2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
HEPES buffer (50 mM, pH 8.2, containing 300 mM NaCl) or Borate buffer (80 mM, pH 8.2)
-
Spectrophotometer capable of measuring absorbance at 340 nm or 345 nm
-
Cuvettes (1 cm path length)
-
Incubator or water bath set to 37°C
Procedure:
-
Prepare the FAPGG Substrate Solution: Dissolve FAPGG in the chosen buffer to a final concentration of 0.5 mM to 1.0 mM.
-
Prepare the Enzyme Solution: Dilute the ACE stock solution in the same buffer to the desired concentration (e.g., 175 ± 10 units/L). The optimal enzyme concentration should be determined empirically to ensure a linear rate of absorbance change over the desired time course.
-
Assay Setup:
-
In a cuvette, add the appropriate volume of the FAPGG substrate solution.
-
Pre-incubate the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction: Add the enzyme solution to the cuvette, mix gently by inversion, and immediately place the cuvette in the spectrophotometer.
-
Data Acquisition: Record the decrease in absorbance at 340 nm or 345 nm at regular intervals (e.g., every 30 seconds) for a period of 5 to 30 minutes. Ensure that the initial phase of the reaction is linear.
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
The ACE activity can be calculated using the Beer-Lambert law, incorporating the change in the molar extinction coefficient upon FAPGG hydrolysis.
-
For Screening ACE Inhibitors:
-
Pre-incubate the enzyme with the potential inhibitor for a defined period before adding the FAPGG substrate.
-
Compare the rate of reaction in the presence of the inhibitor to a control reaction without the inhibitor to determine the percentage of inhibition and calculate the IC₅₀ value.
Adapted Protocol for Collagenase Activity Assay
Materials:
-
2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)
-
Collagenase (e.g., from Clostridium histolyticum)
-
Tricine buffer (50 mM, pH 7.5, containing 400 mM NaCl and 10 mM CaCl₂)
-
Spectrophotometer capable of measuring absorbance at 345 nm
-
Cuvettes (1 cm path length)
-
Incubator or water bath set to 25°C or 37°C
Procedure:
-
Prepare the FAPGG Substrate Solution: Dissolve FAPGG in the Tricine buffer to a final concentration of approximately 1.0 mM.
-
Prepare the Enzyme Solution: Dissolve the collagenase in cold (4°C) ultrapure water to a suitable stock concentration. Further dilute in Tricine buffer to the desired final concentration for the assay.
-
Assay Setup:
-
In a cuvette, add the FAPGG substrate solution.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C).
-
-
Initiate the Reaction: Add the collagenase solution to the cuvette, mix, and start the measurement immediately.
-
Data Acquisition: Record the decrease in absorbance at 345 nm over time.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the curve.
Signaling Pathways and Biological Context
FAPGG serves as a valuable tool to probe the activity of enzymes that are central to important signaling pathways.
The Renin-Angiotensin System (RAS)
ACE is a critical enzyme in the RAS, which plays a pivotal role in blood pressure regulation and electrolyte balance. By measuring ACE activity using FAPGG, researchers can indirectly study the flux through this pathway and the effects of various physiological or pharmacological interventions.
Extracellular Matrix Remodeling
Collagenases are key enzymes in the degradation and remodeling of the extracellular matrix (ECM). The activity of these enzymes is crucial in both normal physiological processes, such as wound healing, and pathological conditions, including arthritis and cancer metastasis. While not its primary use, FAPGG can be employed to assess collagenase activity, thereby providing insights into ECM dynamics.
Synthesis
The synthesis of 2-Furanacryloyl-phenylalanyl-glycyl-glycine is typically achieved through solid-phase peptide synthesis (SPPS). The general workflow involves the sequential coupling of protected amino acids to a solid support resin, followed by the addition of the furanacryloyl group and final cleavage from the resin.
References
An In-depth Technical Guide to the Mechanism of Action of 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Furanacryloyl-phenylalanyl-glycyl-glycine, commonly abbreviated as FAPGG, is a synthetic tripeptide that serves as a crucial tool in the study of the Renin-Angiotensin System (RAS). Its primary application is as a chromogenic substrate for Angiotensin-Converting Enzyme (ACE), a key enzyme in blood pressure regulation. The enzymatic cleavage of FAPGG by ACE results in a measurable change in absorbance, providing a straightforward and reliable method for quantifying ACE activity and for screening potential ACE inhibitors. This document provides a comprehensive overview of the mechanism of action of FAPGG, detailed experimental protocols for its use, and its role within the broader context of the Renin-Angiotensin System.
Core Mechanism of Action: A Chromogenic Substrate for ACE
The fundamental mechanism of action of FAPGG lies in its specific recognition and cleavage by Angiotensin-Converting Enzyme (ACE). ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. In a similar fashion, ACE cleaves the C-terminal dipeptide, Glycyl-glycine (Gly-Gly), from the FAPGG molecule.
This enzymatic hydrolysis yields two products: N-(3-(2-furyl)acryloyl)-L-phenylalanine (FAP) and Glycyl-glycine (Gly-Gly). The cleavage of the peptide bond between phenylalanine and glycine induces a change in the electronic environment of the furanacryloyl chromophore. This alteration results in a decrease in the absorbance of light at a wavelength of 340 nm. The rate of this decrease in absorbance is directly proportional to the activity of the ACE enzyme in the sample.
Spectral Characteristics of FAPGG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral characteristics of N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG), a widely utilized chromogenic substrate in enzymatic assays. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the effective application of FAPGG for enzyme activity studies, particularly in the context of Angiotensin-Converting Enzyme (ACE).
Introduction to FAPGG
FAPGG is a synthetic tripeptide that serves as a specific substrate for Angiotensin-Converting Enzyme (ACE).[1] Its primary application lies in the quantitative determination of ACE activity through spectrophotometric analysis. The enzymatic hydrolysis of FAPGG by ACE results in the cleavage of the Gly-Gly dipeptide, yielding N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and Gly-Gly.[1] This reaction leads to a measurable change in the spectral properties of the solution, which forms the basis of the ACE activity assay.
Spectral Properties
The utility of FAPGG as a chromogenic substrate is centered on the change in its ultraviolet (UV) absorbance upon enzymatic cleavage. While comprehensive spectral scans are not extensively published, the key characteristic is a decrease in absorbance at specific wavelengths, which is directly proportional to the rate of FAPGG hydrolysis and, consequently, the ACE activity.
Absorbance Characteristics
The enzymatic conversion of FAPGG to FAP and Gly-Gly results in a decrease in absorbance in the UV range. The most commonly monitored wavelengths for this change are 340 nm and 345 nm.[2][3] Some studies have also reported monitoring at 334 nm.[4] This decrease in absorbance is the fundamental principle for kinetic assays of ACE activity.
Quantitative Spectral Data
The following table summarizes the key quantitative parameters associated with the use of FAPGG in ACE assays.
| Parameter | Value | Notes |
| Monitored Wavelength (λ) | 334 nm, 340 nm, 345 nm | The decrease in absorbance is monitored at these wavelengths. |
| Ki for ACE | 2.546 x 10⁻⁴ M | Represents the inhibitor constant of FAPGG for ACE.[1] |
| Km for ACE | 2.546 x 10⁻⁴ M | Michaelis-Menten constant, indicating the substrate concentration at which the reaction rate is half of Vmax.[1] |
Fluorescence Characteristics
Current literature does not indicate that FAPGG or its hydrolysis products are utilized for their fluorescent properties. Assays involving FAPGG are predominantly absorbance-based. When fluorescence is mentioned in the context of ACE assays, it is often in comparison to other substrates, such as hippuryl-histidyl-leucine (HHL), which are used in fluorometric methods.
Experimental Protocols
The following section details a generalized methodology for a kinetic spectrophotometric assay of ACE activity using FAPGG as a substrate.
Reagents and Materials
-
FAPGG substrate solution (concentration typically ranges from 0.1 mM to 5 mM)
-
Buffer solution (e.g., 50 mM HEPES with 0.3 M NaCl and 10 µM ZnCl₂, pH 7.5; or 80 mmol/L borate buffer, pH 8.2)[2][4]
-
Angiotensin-Converting Enzyme (ACE) solution
-
Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm or 345 nm
-
Temperature-controlled cuvette holder or incubation chamber (37°C)
Assay Procedure
-
Preparation of Reagents: Prepare the FAPGG substrate solution and ACE solution in the chosen buffer.
-
Reaction Setup: In a suitable microplate or cuvette, add the buffer solution and the FAPGG substrate.
-
Pre-incubation: It is recommended to pre-incubate the substrate and buffer at 37°C for approximately 5 minutes to overcome any initial lag phase in the reaction.[2]
-
Initiation of Reaction: Add the ACE enzyme solution to the substrate mixture to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm or 345 nm over a defined period (e.g., 10-20 minutes) at 37°C.[4]
-
Data Analysis: Calculate the rate of decrease in absorbance (ΔA/min). The ACE activity can then be determined based on this rate.
Visualizations
FAPGG Hydrolysis by ACE
Caption: Enzymatic hydrolysis of FAPGG by ACE.
Experimental Workflow for ACE Activity Assay
References
2-Furanacryloyl-phenylalanyl-glycyl-glycine structure and function
An In-depth Technical Guide on 2-Furanacryloyl-phenylalanyl-glycyl-glycine
Disclaimer: Publicly available scientific literature and databases contain limited specific information on the synthesis, function, and quantitative parameters of 2-Furanacryloyl-phenylalanyl-glycyl-glycine. This guide is constructed based on established principles of peptide chemistry, enzyme kinetics, and by drawing analogies to structurally and functionally similar compounds, such as other furanacryloyl-peptide derivatives used in biochemical assays.
Introduction
2-Furanacryloyl-phenylalanyl-glycyl-glycine (FA-Phe-Gly-Gly) is a synthetic peptide derivative. Its structure suggests a primary application as a chromogenic substrate for peptidases. The molecule consists of a tripeptide sequence, Phenylalanyl-Glycyl-Glycine, which can be recognized and cleaved by specific proteases. Attached to the N-terminus of this tripeptide is a 2-furanacryloyl (FA) group. This FA group functions as a chromophore, allowing for the spectrophotometric monitoring of enzyme activity. Cleavage of the peptide bond by an enzyme results in a change in the electronic environment of the FA group, leading to a detectable shift in absorbance, typically in the ultraviolet (UV) range.
Structure and Chemical Properties
The fundamental structure of 2-Furanacryloyl-phenylalanyl-glycyl-glycine is derived from its name. It comprises a tripeptide core, Phe-Gly-Gly, with the N-terminal amine of phenylalanine acylated with a 2-furanacryloyl group.
Structural Components:
-
2-Furanacryloyl Group: This is the chromophoric moiety. The conjugated system of the furan ring and the acryloyl group is responsible for its UV absorbance.
-
Phenylalanine (Phe): An aromatic amino acid that is often found in the recognition sequences of various proteases, including chymotrypsin-like serine proteases.
-
Glycyl-Glycine (Gly-Gly): Two glycine residues provide flexibility to the peptide backbone.
A logical diagram of the molecular components is presented below.
Putative Function and Mechanism of Action
By analogy with similar compounds like FALGPA (2-Furanacryloyl-L-leucylglycyl-L-prolyl-L-alanine), a known substrate for collagenase, FA-Phe-Gly-Gly is likely designed as a substrate for proteases.[1][] The peptide sequence Phe-Gly-Gly would serve as the recognition site for the enzyme.
Hypothesized Mechanism of Action:
-
Binding: The enzyme recognizes and binds to the Phe-Gly-Gly sequence of the substrate. The specificity of this interaction is determined by the enzyme's active site.
-
Cleavage: The enzyme catalyzes the hydrolysis of a peptide bond within the tripeptide sequence. The most probable cleavage site would be the bond between Phenylalanine and Glycine, a common target for chymotrypsin-like proteases.
-
Signal Generation: Upon cleavage, the 2-furanacryloyl-phenylalanine fragment is released. This separation from the rest of the peptide chain alters the chromophore's electronic environment, leading to a change in its molar absorptivity and a corresponding change in the solution's absorbance at a specific wavelength (typically monitored between 320-350 nm). This change in absorbance over time is directly proportional to the rate of the enzymatic reaction.
A diagram illustrating a hypothetical signaling pathway involving a protease that could be assayed using this substrate is shown below.
Quantitative Data Presentation
| Parameter | Symbol | Description | Illustrative Value |
| Michaelis Constant | Km | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme. | 0.5 mM |
| Maximum Velocity | Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | 100 µM/min |
| Catalytic Constant | kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | 200 s-1 |
| Catalytic Efficiency | kcat/Km | A measure of how efficiently an enzyme converts a substrate to product, taking into account both binding and catalysis. | 4 x 105 M-1s-1 |
Experimental Protocols
The following is a generalized protocol for a continuous spectrophotometric assay to measure protease activity using a chromogenic substrate like FA-Phe-Gly-Gly. This protocol is based on established methods for similar assays.[][4]
Objective: To determine the kinetic parameters of a protease using FA-Phe-Gly-Gly.
Materials:
-
Purified protease of interest
-
FA-Phe-Gly-Gly substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5)
-
Spectrophotometer with temperature control, capable of reading in the UV range (e.g., 340 nm)
-
Quartz cuvettes
-
Inhibitor (for control experiments)
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of FA-Phe-Gly-Gly in a suitable organic solvent like DMSO or DMF (e.g., 10 mM).
-
Prepare a stock solution of the purified enzyme in assay buffer. The concentration will depend on the enzyme's activity.
-
Prepare the assay buffer and equilibrate it to the desired temperature (e.g., 25°C or 37°C).
-
-
Assay Execution:
-
Set the spectrophotometer to the appropriate wavelength (determined by a wavelength scan of the substrate and cleaved product) and equilibrate the cuvette holder to the assay temperature.
-
In a quartz cuvette, add the assay buffer to a final volume of, for example, 1 mL.
-
Add a specific volume of the FA-Phe-Gly-Gly stock solution to achieve the desired final concentration. Mix by gentle inversion.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.
-
Initiate the reaction by adding a small volume of the enzyme stock solution. Mix quickly.
-
Immediately start recording the change in absorbance over time for a set period (e.g., 5-10 minutes). The rate of change should be linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl), where ε is the change in molar absorptivity upon cleavage.
-
Repeat the assay with varying concentrations of the substrate.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
The workflow for this experimental protocol is depicted in the diagram below.
Conclusion
2-Furanacryloyl-phenylalanyl-glycyl-glycine is a molecule with the structural characteristics of a chromogenic protease substrate. While specific data on its interactions and applications are scarce in public domains, its utility can be inferred from its constituent parts. The furanacryloyl group provides a means for spectrophotometric detection, and the tripeptide sequence likely confers specificity for certain proteases. The methodologies and conceptual frameworks presented in this guide provide a robust starting point for researchers and drug development professionals interested in utilizing such compounds for enzyme characterization and inhibitor screening. Further empirical studies would be necessary to fully elucidate the specific functional properties and optimal assay conditions for this particular peptide derivative.
References
The FAPGG Substrate: A Technical Guide to its Principles and Application in Angiotensin-Converting Enzyme (ACE) Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles behind the FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) substrate and its application in the kinetic determination of Angiotensin-Converting Enzyme (ACE) activity. This document details the underlying biochemical reaction, comprehensive experimental protocols, and the physiological context of the Renin-Angiotensin-Aldosterone System (RAAS), offering a critical resource for researchers in cardiovascular medicine and drug discovery.
Core Principle of the FAPGG Substrate
The FAPGG assay is a widely utilized spectrophotometric method for measuring the activity of Angiotensin-Converting Enzyme (ACE), a key metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS). The fundamental principle of this assay lies in the enzymatic hydrolysis of the chromogenic substrate FAPGG by ACE.
ACE catalyzes the cleavage of the peptide bond between phenylalanine and glycine in the FAPGG molecule. This enzymatic action yields two products: N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and the dipeptide glycyl-glycine (GG). The hydrolysis of FAPGG results in a decrease in absorbance at a specific ultraviolet wavelength, typically 340 nm. The rate of this decrease in absorbance is directly proportional to the ACE activity in the sample.[1][2] This relationship allows for the quantitative determination of ACE activity, which is crucial for diagnosing and monitoring various pathological conditions, including sarcoidosis, and for screening potential ACE inhibitors.[1][2]
The workflow of the FAPGG hydrolysis by ACE can be visualized as follows:
Physiological Context: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE is a central enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[3] Understanding the RAAS pathway is essential for interpreting the significance of ACE activity measurements and the therapeutic action of ACE inhibitors.
The RAAS is initiated in response to decreased renal blood pressure or low sodium levels. This triggers the release of renin from the juxtaglomerular cells of the kidney. Renin then cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. ACE, predominantly found in the vascular endothelial cells of the lungs, subsequently converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[3][4]
Angiotensin II exerts its effects through multiple mechanisms, including direct vasoconstriction of arterioles, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and enhancement of sympathetic nervous system activity.[4] The culmination of these actions is an increase in blood volume and systemic vascular resistance, thereby elevating blood pressure.
The pivotal role of ACE in this pathway makes it a prime target for antihypertensive drugs. ACE inhibitors block the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced aldosterone secretion, which collectively lower blood pressure.
Quantitative Data
Kinetic Parameters of FAPGG Hydrolysis by ACE
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are critical parameters for characterizing the interaction between ACE and the FAPGG substrate. These values can vary depending on the source of the enzyme and the specific assay conditions.
| Enzyme Source | Km (mM) | Vmax (µmol/min/mL) | Reference |
| Sheep Lung | 0.18 | 35.59 | [1] |
| Pig Serum | 0.793 ± 0.052 | 0.000061 ± 0.0000014 | [1] |
| Frog Ovaries | 0.608 ± 0.07 | 0.000915 ± 0.00004 | [1] |
Assay Performance Characteristics
| Parameter | Value | Reference |
| Linearity | Up to 166 U/L | [5] |
| Sensitivity | 5.8 U/L | [1] |
| Wavelength | 340 nm or 345 nm | [6][7] |
Comparative IC50 Values of ACE Inhibitors using FAPGG Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ACE inhibitor. The FAPGG assay is a standard method for determining these values.
| Inhibitor | IC50 (nM) | Notes | Reference |
| Captopril | 1.79 - 15.1 | Range observed with synthetic substrates | [8][9] |
| Captopril | 9.10 | At 155 U/L ACE activity | [4] |
| Captopril | 39.40 | At 221 U/L ACE activity | [4] |
| Losartan | 17,130 - 146,000 | Used as a negative control | [9] |
| Val-Tyr (VY) | < 17,130 | Considered a good candidate for ACE inhibition | [8][9] |
| Val-Trp (VW) | < 17,130 | Considered a good candidate for ACE inhibition | [8][9] |
| Lys-Trp (KW) | < 17,130 | Considered a good candidate for ACE inhibition | [8][9] |
| Leu-Lys-Pro (LKP) | < 17,130 | Considered a good candidate for ACE inhibition | [8][9] |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM HEPES or Tris-HCl buffer containing 0.3 M NaCl, pH 7.5 - 8.3. Some protocols also include 10 µM ZnCl2.[10]
-
FAPGG Substrate Solution: Prepare a stock solution of FAPGG in the assay buffer. The final concentration in the assay typically ranges from 0.5 mM to 1.0 mM.[7][11]
-
ACE Solution: Reconstitute purified ACE (e.g., from rabbit lung) in the assay buffer to a desired activity level (e.g., 12.5 U/L to 175 U/L).[8][9]
-
Inhibitor Solutions: Dissolve ACE inhibitors (e.g., Captopril for a positive control, or test compounds) in the assay buffer to create a range of concentrations for IC50 determination.
-
Stop Solution (for fixed-time assay): 100 mM EDTA to chelate the zinc ion essential for ACE activity, thereby stopping the reaction.[4]
Kinetic Assay Protocol (Continuous Monitoring)
This method is preferred for determining initial reaction velocities and for detailed kinetic studies.
-
Instrument Setup: Set a spectrophotometer or microplate reader to measure absorbance at 340 nm or 345 nm.[6][7] Set the temperature to 37°C.
-
Reaction Mixture Preparation: In a cuvette or a 96-well microplate, combine the assay buffer, ACE solution, and the inhibitor solution (or buffer for control).
-
Pre-incubation: Incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the enzyme and inhibitor to interact.[10]
-
Reaction Initiation: Add the FAPGG substrate solution to the mixture to start the reaction.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340/345 nm over time. Record data at regular intervals (e.g., every minute) for a set duration (e.g., 20-30 minutes).[10]
-
Data Analysis: Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot. The ACE activity is proportional to this rate. For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Fixed-Time Assay Protocol (Endpoint)
This method is suitable for high-throughput screening of a large number of samples.
-
Instrument Setup: Set a spectrophotometer or microplate reader to measure absorbance at 340 nm.
-
Reaction Mixture Preparation: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, ACE solution, and the inhibitor solution (or buffer for control).
-
Reaction Initiation: Add the FAPGG substrate solution to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a precise period (e.g., 30 minutes).[8]
-
Reaction Termination: Add the stop solution (100 mM EDTA) to each well to quench the reaction.[4]
-
Absorbance Reading: Measure the final absorbance of each sample at 340 nm.
-
Data Analysis: The ACE activity is determined by the difference in absorbance between the control (no enzyme or heat-inactivated enzyme) and the sample. For inhibitor screening, calculate the percentage of inhibition relative to the control without an inhibitor.
The logical workflow for a typical ACE inhibitor screening experiment using the FAPGG assay is depicted below:
References
- 1. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sorachim.com [sorachim.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Furanacryloyl-phenylalanyl-glycyl-glycine, commonly abbreviated as FAPGG, is a synthetic tripeptide that has found significant application in biochemistry and clinical diagnostics. Its primary utility is as a chromogenic substrate for the angiotensin-converting enzyme (ACE). The hydrolysis of FAPGG by ACE results in a measurable change in absorbance, providing a straightforward and sensitive method for quantifying ACE activity. This guide provides a comprehensive overview of FAPGG, including its chemical properties, quantitative data related to its enzymatic hydrolysis, detailed experimental protocols for its use, and its role in the context of the Renin-Angiotensin-Aldosterone System (RAAS).
Physicochemical Properties
FAPGG is a synthetic peptide derivative with a furanacryloyl group attached to the N-terminus of the Phenylalanyl-glycyl-glycine peptide. This modification confers the chromogenic properties essential for its use in spectrophotometric assays.
| Property | Value | Reference |
| IUPAC Name | 2-[[2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |
| Synonyms | FA-Phe-Gly-Gly, FAPGG, N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine | |
| Molecular Formula | C20H21N3O6 | |
| Molecular Weight | 399.4 g/mol | |
| CAS Number | 64967-39-1 |
Biological Activity and Quantitative Data
The principal biological application of FAPGG is as a substrate for angiotensin-converting enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). ACE catalyzes the hydrolysis of FAPGG into N-[3-(2-furyl) acryloyl]L-phenylalanine (FAP) and glycyl-glycine (GG). This cleavage leads to a decrease in absorbance at 340 nm, which can be monitored to determine ACE activity.
Kinetic Parameters of FAPGG with Angiotensin-Converting Enzyme (ACE)
The Michaelis-Menten constant (Km) of FAPGG for ACE has been determined in the serum of various species, highlighting differences in enzyme affinity.
| Enzyme Source | Temperature (°C) | Km (mM) |
| Frog Serum ACE | 37 | 0.337 |
| Frog Serum ACE | 10 | 0.152 |
| Newt Serum ACE | 37 | 0.282 |
| Newt Serum ACE | 10 | 0.086 |
| Swine Serum ACE | 37 | 1.305 |
| Swine Serum ACE | 10 | 1.029 |
Optimal Conditions for FAPGG Hydrolysis by ACE
| Parameter | Optimal Value |
| pH | 8.3 |
| Temperature | 45°C |
Note on Collagenase Activity: Initial literature searches may associate FAPGG with collagenase activity. However, in-depth analysis reveals that this is often due to confusion with a similar but distinct compound, N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA), which is a known chromogenic substrate for collagenase. There is a lack of robust scientific literature providing quantitative data or detailed protocols for the use of FAPGG as a collagenase substrate.
Experimental Protocols
Spectrophotometric Assay for Angiotensin-Converting Enzyme (ACE) Activity
This protocol details the use of FAPGG for the kinetic determination of ACE activity.
Principle: Angiotensin-converting enzyme hydrolyzes the substrate 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) into N-[3-(2-furyl) acryloyl]L-phenylalanine (FAP) and the dipeptide glycyl-glycine (GG). This hydrolysis results in a decrease in absorbance at 340 nm. The rate of this absorbance decrease is directly proportional to the ACE activity in the sample.
Materials:
-
FAPGG substrate solution (0.8 mM to 1.0 mM)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 0.3 M NaCl, or HEPES buffer
-
ACE-containing sample (e.g., serum, plasma, tissue homogenate)
-
100 mM Ethylenediaminetetraacetic acid (EDTA) solution (for reaction termination in fixed-time assays)
-
Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder (37°C)
Procedure (Kinetic Assay):
-
Prepare the FAPGG substrate solution in the chosen buffer. For a 1.0 mM solution, dissolve the appropriate amount of FAPGG in the Tris-HCl or HEPES buffer.
-
Equilibrate the spectrophotometer and the cuvette holder to 37°C.
-
Pipette the FAPGG substrate solution into a cuvette.
-
Add the ACE-containing sample to the cuvette and mix gently.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm.
-
Monitor the decrease in absorbance over a set period (e.g., 5-10 minutes).
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
The ACE activity is calculated based on the molar extinction coefficient of FAPGG.
Procedure (Fixed-Time Assay):
-
Combine the FAPGG substrate solution and the ACE-containing sample in a microcentrifuge tube.
-
Incubate the reaction mixture at 37°C for a precise duration (e.g., 30 minutes).
-
Stop the reaction by adding the EDTA solution.
-
Measure the final absorbance at 340 nm.
-
A blank reaction without the ACE sample or with a heat-inactivated sample should be run in parallel.
-
The difference in absorbance between the initial time point (or the blank) and the final time point is used to calculate the total ACE activity.
Synthesis of 2-Furanacryloyl-phenylalanyl-glycyl-glycine
Mandatory Visualizations
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
FAPGG is instrumental in measuring the activity of ACE, a central enzyme in the RAAS pathway, which regulates blood pressure and fluid balance.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Experimental Workflow: ACE Activity Assay using FAPGG
The following diagram illustrates the general workflow for determining ACE activity with FAPGG.
Caption: Workflow for the spectrophotometric ACE activity assay using FAPGG.
Conclusion
2-Furanacryloyl-phenylalanyl-glycyl-glycine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG), a chromogenic substrate pivotal for the kinetic measurement of Angiotensin-Converting Enzyme (ACE) activity. This document details its molecular properties, a comprehensive experimental protocol for its use, and a general methodology for its synthesis.
Core Molecular Data
2-Furanacryloyl-phenylalanyl-glycyl-glycine is a synthetic tripeptide derivative. The N-terminal phenylalanine is modified with a 2-furanacryloyl group, which acts as a chromophore. This modification is essential for its function as a substrate in spectrophotometric enzyme assays.
| Property | Data | Citation(s) |
| Molecular Formula | C₂₀H₂₁N₃O₆ | [1] |
| Molecular Weight | 399.4 g/mol | [1] |
| Synonyms | FAPGG, FA-Phe-Gly-Gly | [1] |
| CAS Number | 64967-39-1 | [1] |
| Primary Application | Chromogenic substrate for ACE | [2][3][4] |
| Enzyme Inhibition Constant (Ki) | 2.546 x 10⁻⁴ M for ACE | [2] |
Application in Angiotensin-Converting Enzyme (ACE) Assays
FAPGG is a specific substrate for Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system that plays a crucial role in blood pressure regulation.[2][4] The primary application of FAPGG is in the quantitative determination of ACE activity, particularly for the screening of ACE inhibitors, which are a major class of antihypertensive drugs.[2]
Principle of Detection
The assay is based on the enzymatic hydrolysis of FAPGG by ACE. ACE cleaves the peptide bond between phenylalanine and glycine, releasing the dipeptide Glycyl-glycine (Gly-Gly) and the N-terminal fragment, N-(3-(2-furyl)acryloyl)-L-phenylalanine (FAP).[2] This cleavage results in a decrease in absorbance at 340 nm, which can be monitored continuously using a spectrophotometer. The rate of this decrease is directly proportional to the ACE activity in the sample.[4] This highly sensitive method is suitable for use in fully automatic biochemical analyzers, making it ideal for routine clinical testing and high-throughput screening.[4]
Experimental Protocols
The following provides a detailed methodology for a typical kinetic spectrophotometric assay of ACE inhibitory activity using FAPGG.
Reagents and Materials
-
FAPGG Substrate Solution: Prepared by dissolving FAPGG in a suitable buffer, such as 50 mM Tris-HCl containing 0.3 M NaCl, at a pH of 7.5.[1]
-
ACE Enzyme Solution: A purified or partially purified preparation of ACE.
-
Test Compounds: Potential ACE inhibitors dissolved in an appropriate solvent.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.3 M NaCl.
-
Spectrophotometer: Capable of measuring absorbance at 340 nm in kinetic mode.
-
96-well microplate or cuvettes.
Assay Procedure
-
Preparation of Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, ACE enzyme solution, and the test compound (or solvent for control wells).
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow for any interaction between the enzyme and potential inhibitors.
-
Initiation of Reaction: Add the FAPGG substrate solution to the reaction mixture to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer. Readings are typically taken at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.
-
Data Analysis: The rate of the reaction (change in absorbance per unit time) is calculated from the linear portion of the kinetic curve. The ACE inhibitory activity of the test compound is determined by comparing the reaction rate in the presence of the compound to the rate of the control (enzyme and substrate without the inhibitor).
Synthesis of 2-Furanacryloyl-phenylalanyl-glycyl-glycine
General Synthesis Workflow
The synthesis involves the sequential coupling of amino acids on a solid support (resin), followed by the acylation of the N-terminal amino group with 3-(2-furyl)acrylic acid.
-
Resin Preparation: An appropriate resin, such as a Wang or 2-chlorotrityl chloride resin, is selected to yield a C-terminal carboxylic acid upon cleavage.
-
First Amino Acid Attachment: The C-terminal amino acid (glycine) with its N-terminal protected (e.g., with an Fmoc group) is coupled to the resin.
-
Deprotection: The N-terminal protecting group (Fmoc) is removed using a base, typically piperidine in DMF, to expose the free amino group.
-
Peptide Coupling: The next protected amino acid (Fmoc-glycine) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group on the resin-bound amino acid.
-
Repeat Cycles: The deprotection and coupling steps are repeated for the subsequent amino acid (Fmoc-phenylalanine).
-
N-Terminal Modification: After the final deprotection of the N-terminal Fmoc group of phenylalanine, the free amino group is acylated with 3-(2-furyl)acrylic acid, using standard coupling reagents.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA), often with scavengers to prevent side reactions.
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for an ACE inhibition assay using FAPGG.
Caption: Enzymatic hydrolysis of FAPGG by ACE.
References
Methodological & Application
Application Notes and Protocols for ACE Activity Assays Using 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the chromogenic substrate, 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG), for the measurement of Angiotensin-Converting Enzyme (ACE) activity. This document includes the underlying principles, detailed experimental protocols, and relevant quantitative data to facilitate the screening of ACE inhibitors and related research.
Introduction
Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloproteinase and a central component of the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation.[1] It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][2] Consequently, ACE is a major therapeutic target for the management of hypertension and related cardiovascular disorders.
The FAPGG assay is a widely used, simple, and reliable spectrophotometric method for determining ACE activity.[2][3] It is suitable for high-throughput screening of potential ACE inhibitors.[3]
Principle of the FAPGG Assay
The FAPGG assay is based on the enzymatic cleavage of the synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) by ACE. FAPGG is a chromogenic substrate that exhibits a significant decrease in absorbance at 340 nm upon hydrolysis.[1][4]
ACE cleaves the Phe-Gly bond of FAPGG, releasing the dipeptide Glycyl-glycine (Gly-Gly) and the colored product N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP).[5] The rate of decrease in absorbance at 340 nm is directly proportional to the ACE activity in the sample.[6] This allows for the kinetic measurement of enzyme activity and the evaluation of the inhibitory potential of test compounds.
Enzymatic Reaction of FAPGG Hydrolysis
Caption: Enzymatic cleavage of FAPGG by ACE.
Quantitative Data
The following tables summarize key quantitative parameters associated with the FAPGG-based ACE activity assay. These values can vary depending on the specific experimental conditions.
Table 1: Kinetic Parameters for FAPGG
| Parameter | Value | Source |
| K_m_ | 2.546 x 10⁻⁴ M | [5] |
| K_m_ | 3 x 10⁻⁴ M | [7] |
Table 2: IC₅₀ Values of ACE Inhibitors Determined by FAPGG Assay
| Inhibitor | IC₅₀ Value | ACE Source | Source |
| Captopril | 9.10 nM | Rabbit Lung ACE | [6][8] |
| Captopril | 39.40 nM | Rabbit Lung ACE | [6][8] |
| Enalaprilat | Varies | Rabbit Lung ACE | [7] |
Note: The variation in Captopril's IC₅₀ value was shown to be dependent on the concentration of ACE used in the assay.[6][8]
Experimental Protocols
Two detailed protocols are provided below: a standard protocol for determining ACE activity and a protocol for screening ACE inhibitors.
Standard Protocol for Measuring ACE Activity
This protocol is designed for the quantitative measurement of ACE activity in a sample.
Materials:
-
ACE (e.g., from rabbit lung)
-
N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)
-
Buffer: 50 mM HEPES buffer with 0.3 M NaCl and 10 µM ZnCl₂, pH 7.5[5] OR 80 mM Borate buffer, pH 8.2[1][6]
-
Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder or water bath at 37°C
-
Microcuvettes or 96-well UV-transparent plates
Procedure:
-
Reagent Preparation:
-
Prepare the desired buffer and adjust the pH.
-
Prepare a stock solution of FAPGG (e.g., 5 mM in the assay buffer).[5] The optimal FAPGG concentration can range from 0.1 to 20 mM, with 5 mM being a commonly used concentration.[5]
-
Prepare the ACE enzyme solution to a desired concentration (e.g., 0.5 Units).[5]
-
-
Assay Setup:
-
Measurement:
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min).
-
The ACE activity can be calculated using the molar extinction coefficient of FAPGG. One unit of ACE activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FAPGG per minute at 37°C.[8]
-
Protocol for Screening ACE Inhibitors
This protocol is adapted for the screening of potential ACE inhibitors.
Materials:
-
All materials from the standard protocol.
-
Test compounds (potential ACE inhibitors) dissolved in an appropriate solvent.
-
Positive control (e.g., Captopril).[5]
-
Negative control (solvent vehicle).
Procedure:
-
Reagent Preparation: As in the standard protocol. Prepare serial dilutions of the test compounds and the positive control.
-
Assay Setup:
-
In separate microcuvettes or wells, add the assay buffer.
-
Add the ACE enzyme solution.
-
Add the test compound, positive control, or negative control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at 37°C.[5]
-
-
Initiate the Reaction:
-
Add the FAPGG substrate to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm as described in the standard protocol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each sample.
-
Determine the percentage of ACE inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity).
-
Workflow Diagrams
ACE Activity Assay Workflow
Caption: Workflow for FAPGG-based ACE inhibitor screening.
Important Considerations and Troubleshooting
-
Substrate Concentration: The concentration of FAPGG can influence the assay results. It is recommended to use a concentration at or above the K_m_ value to ensure the reaction rate is proportional to the enzyme concentration.[7]
-
Enzyme Concentration: The amount of ACE used should be carefully controlled, as it can affect the apparent IC₅₀ values of inhibitors.[6][8]
-
Buffer Composition: The choice of buffer, pH, and the presence of ions like Zn²⁺ and Cl⁻ are critical for optimal ACE activity.[5]
-
Temperature: Maintaining a constant temperature of 37°C is crucial for reproducible results.[8]
-
Interfering Substances: Compounds that absorb at 340 nm can interfere with the assay. It is important to run appropriate blanks and controls.
-
Linearity: Ensure that the rate of the reaction is linear over the measurement period. If the substrate is depleted too quickly, dilute the enzyme sample. The assay is linear up to approximately 25% substrate hydrolysis.[1]
References
- 1. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. sorachim.com [sorachim.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furanacryloyl-L-phenylalanyl-glycyl-glycine (FAPGG) is a chromogenic substrate primarily utilized for the kinetic measurement of angiotensin-converting enzyme (ACE) activity. ACE is a key zinc metalloproteinase and a central component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation. Consequently, ACE is a significant therapeutic target for hypertension and other cardiovascular diseases. FAPGG serves as an essential tool for screening potential ACE inhibitors and studying enzyme kinetics.
The enzymatic hydrolysis of FAPGG by ACE cleaves the peptide bond between phenylalanine and glycine, yielding N-(2-Furanacryloyl)-L-phenylalanine (FAP) and the dipeptide glycyl-glycine (GG). This cleavage leads to a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically to determine ACE activity.[1][2]
Principle of the Assay
The FAPGG assay is a continuous kinetic spectrophotometric method. ACE catalyzes the hydrolysis of FAPGG, and the rate of this reaction is directly proportional to the ACE activity in the sample. The decrease in absorbance over time is measured to calculate the enzyme's activity. This assay is widely used for its simplicity, reliability, and applicability in high-throughput screening of ACE inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of FAPGG in ACE activity assays.
| Parameter | Value | Enzyme | Notes |
| Michaelis Constant (Km) | 2.546 x 10⁻⁴ M | Angiotensin-Converting Enzyme (ACE) | |
| Inhibition Constant (Ki) | 2.546 x 10⁻⁴ M | Angiotensin-Converting Enzyme (ACE) | [3] |
| Optimal Substrate Concentration | 0.8 mM - 1.0 mM | Angiotensin-Converting Enzyme (ACE) | To ensure enzyme saturation for kinetic assays.[1][4] |
| Wavelength of Measurement (λ) | 340 nm - 345 nm | Not Applicable | Monitor the decrease in absorbance. A 1.0 nm deviation from 345 nm can alter absorbance by 15.5%.[1][4] |
| Optimal pH | 8.2 | Angiotensin-Converting Enzyme (ACE) | Using 80 mmol/L borate buffer.[4] |
| Optimal Temperature | 37°C | Angiotensin-Converting Enzyme (ACE) | [1][4] |
| Linear Assay Range | Up to ~170 U/L | Angiotensin-Converting Enzyme (ACE) | Represents approximately 25% substrate hydrolysis.[4] |
Experimental Protocols
Reagent Preparation
-
FAPGG Substrate Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of FAPGG powder in the assay buffer. Gentle warming may be required to fully dissolve the substrate. Store protected from light.
-
Assay Buffer (80 mM Borate Buffer, pH 8.2): Prepare a solution of boric acid and adjust the pH to 8.2 with a suitable base (e.g., NaOH).[4]
-
ACE Enzyme Solution: Prepare a stock solution of ACE in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Inhibitor Stock Solution (for inhibition assays): Dissolve the test compound (potential ACE inhibitor) in a suitable solvent (e.g., DMSO, water) at a high concentration.
-
Reaction Stop Solution (100 mM EDTA): Prepare a solution of ethylenediaminetetraacetic acid (EDTA) in water.[1]
ACE Activity Assay Protocol (Kinetic Method)
This protocol is designed for a standard 96-well microplate format but can be adapted for cuvettes.
-
Prepare the Reaction Mixture: In each well of a microplate, add the following in order:
-
Assay Buffer
-
ACE Enzyme Solution (to achieve a final concentration that gives a linear rate of absorbance decrease)
-
For inhibitor screening, add the desired concentration of the test compound and pre-incubate with the enzyme for a specified time (e.g., 5-15 minutes) at 37°C.
-
-
Initiate the Reaction: Add the FAPGG substrate solution to each well to achieve the final desired concentration (e.g., 0.8 mM).
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for a total of 15-30 minutes.
-
Data Analysis:
-
Plot the absorbance values against time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (the slope).
-
ACE activity (U/L) can be calculated using the molar extinction coefficient of FAPGG and the Beer-Lambert law.
-
ACE Inhibition Assay Protocol (Fixed-Time Method)
-
Prepare Reaction Wells: In separate microcentrifuge tubes or wells of a microplate, prepare the following for each reaction:
-
Control: Assay Buffer + ACE Enzyme Solution
-
Inhibitor: Assay Buffer + ACE Enzyme Solution + Test Inhibitor
-
-
Pre-incubation: Incubate the tubes/plate at 37°C for 5-10 minutes.
-
Start Reaction: Add FAPGG substrate solution (final concentration 0.8 mM) to all wells to start the reaction.[1]
-
Incubation: Incubate the reaction mixture at 37°C for a fixed time (e.g., 30 minutes).[1]
-
Stop Reaction: Add the EDTA stop solution to each well to chelate the zinc ions in the ACE active site, thus stopping the enzymatic reaction.[1]
-
Measure Absorbance: Read the final absorbance of each well at 340 nm.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absorbance of Inhibitor Sample / Absorbance of Control Sample)] x 100
-
Visualizations
References
- 1. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity. | Sigma-Aldrich [sigmaaldrich.com]
- 2. buhlmannlabs.ch [buhlmannlabs.ch]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) solutions, primarily for the assay of Angiotensin-Converting Enzyme (ACE) activity.
Introduction
2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) is a chromogenic substrate widely used for the continuous spectrophotometric assay of Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1). ACE is a key enzyme in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. The hydrolysis of FAPGG by ACE results in a decrease in absorbance at approximately 340 nm, providing a direct measure of enzyme activity. This property makes FAPGG an invaluable tool for screening potential ACE inhibitors in drug discovery and for studying the kinetics of ACE.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and use of FAPGG solutions in ACE activity assays.
| Parameter | Value | Notes |
| Molecular Weight | 399.40 g/mol | |
| Solubility | DMSO (for stock solutions) | |
| Aqueous buffers (for working solutions) | e.g., Tris-HCl, HEPES, Borate | |
| Typical Stock Solution Concentration | 10 mM - 50 mM in DMSO | Prepare fresh or store appropriately. |
| Typical Working Concentration | 0.8 mM - 5 mM | Dependent on assay conditions. |
| Wavelength of Maximum Absorbance (λmax) | ~340 - 345 nm | For monitoring FAPGG hydrolysis. |
| Molar Extinction Coefficient (Δɛ) | 0.363 mM⁻¹cm⁻¹ | For the hydrolysis of FAPGG by ACE at 340 nm. |
| Storage of Stock Solution (in DMSO) | -20°C for up to 1 month (protected from light) | |
| -80°C for up to 6 months (protected from light) |
Experimental Protocols
Protocol 1: Preparation of FAPGG Stock Solution (10 mM in DMSO)
Materials:
-
2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the FAPGG powder and DMSO to equilibrate to room temperature.
-
Weigh out the required amount of FAPGG powder. For 1 mL of a 10 mM stock solution, weigh 3.994 mg of FAPGG.
-
Transfer the weighed FAPGG powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.994 mg of FAPGG.
-
Vortex the tube until the FAPGG is completely dissolved. Gentle warming may be applied if necessary, but avoid overheating.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.
Protocol 2: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of a test compound on ACE using FAPGG as a substrate.
Materials:
-
FAPGG stock solution (10 mM in DMSO)
-
ACE from rabbit lung
-
Assay Buffer (e.g., 50 mM HEPES buffer with 300 mM NaCl, pH 7.5; or 80 mM Borate buffer, pH 8.2)
-
Test compound (inhibitor) at various concentrations
-
Positive control (e.g., Captopril)
-
96-well microplate, UV-transparent
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Working Solutions:
-
FAPGG Working Solution: Dilute the 10 mM FAPGG stock solution in Assay Buffer to the desired final concentration (e.g., 0.8 mM). Prepare this solution fresh daily.
-
ACE Working Solution: Reconstitute and dilute ACE in Assay Buffer to the desired activity (e.g., 10 mU/mL). Keep the enzyme solution on ice.
-
Inhibitor Solutions: Prepare a serial dilution of the test compound and the positive control (Captopril) in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Add Assay Buffer and FAPGG Working Solution.
-
Control (No Inhibitor): Add Assay Buffer, ACE Working Solution, and FAPGG Working Solution.
-
Test Compound: Add the test compound solution at different concentrations, ACE Working Solution, and FAPGG Working Solution.
-
Positive Control: Add the Captopril solution at different concentrations, ACE Working Solution, and FAPGG Working Solution.
-
-
Reaction and Measurement:
-
Add the inhibitor or Assay Buffer to the respective wells.
-
Add the ACE Working Solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the FAPGG Working Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of ACE activity).
-
Visualizations
Caption: Experimental workflow for the preparation and use of FAPGG in an ACE inhibition assay.
FAPGG Assay for Angiotensin-Converting Enzyme: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent peptidase in the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation.[1][2] It catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1] Consequently, ACE is a significant therapeutic target for managing hypertension and related cardiovascular disorders. The FAPGG assay is a widely used, continuous spectrophotometric method for determining ACE activity.[3] This method is valued for its simplicity, sensitivity, and suitability for high-throughput screening of potential ACE inhibitors.[1]
Principle of the FAPGG Assay
The assay utilizes the synthetic chromogenic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).[1] ACE catalyzes the hydrolysis of FAPGG into N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and the dipeptide glycyl-glycine (Gly-Gly).[3][4] The cleavage of the phenylalanyl-glycyl bond leads to a decrease in absorbance at 340 nm.[1][2][5] The rate of this absorbance decrease is directly proportional to the ACE activity in the sample.[6]
The enzymatic reaction is as follows:
FAPGG --(ACE)--> FAP + Gly-Gly
Applications
-
Determination of ACE Activity: The FAPGG assay is routinely used to measure ACE activity in various biological samples, including serum and plasma.[2][5] This has clinical significance in the diagnosis and monitoring of diseases like sarcoidosis.[1][2]
-
Screening for ACE Inhibitors: The assay is a primary tool in drug discovery for screening and characterizing novel ACE inhibitors.[4] By measuring the reduction in ACE activity in the presence of a test compound, its inhibitory potency (e.g., IC₅₀) can be determined.
-
Enzyme Kinetics Studies: The FAPGG assay is suitable for determining key kinetic parameters of the angiotensin-converting enzyme, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).
Data Presentation
| Parameter | Value | Reference |
| Substrate | N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) | [1] |
| CAS Number | 64967-39-1 | |
| Molecular Formula | C₂₀H₂₁N₃O₆ | |
| Molecular Weight | 399.40 g/mol | |
| K_m Value | 2.546 x 10⁻⁴ M | [4] |
| Wavelength of Maximum Absorbance (λ_max) | 340 nm | [1][3] |
| Recommended Measurement Wavelength | 340 nm or 345 nm | [5][7] |
| Assay Linearity | Up to 120 U/L or 166 U/L (assay dependent) | [2][6] |
| Assay Sensitivity | As low as 5.4 U/L or 5.8 U/L (assay dependent) | [2][6] |
Experimental Protocols
Materials and Reagents
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)
-
Assay Buffer: 50 mM HEPES buffer with 0.3 M NaCl and 10 µM ZnCl₂, pH 7.5, or 80 mM borate buffer, pH 8.2.[7][8]
-
ACE inhibitors (e.g., Captopril) for control experiments
-
Microplate reader or spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates or cuvettes
-
Purified water
Reagent Preparation
-
Assay Buffer: Prepare the chosen assay buffer (HEPES or borate) and adjust the pH to the desired value at the intended reaction temperature.
-
FAPGG Substrate Solution: Dissolve FAPGG in the assay buffer to a final concentration of 0.5 mM to 1.0 mM.[4][7] Protect the solution from light.
-
ACE Solution: Reconstitute or dilute the ACE enzyme in the assay buffer to achieve a working concentration that results in a linear rate of absorbance decrease for at least 5-10 minutes. The optimal concentration should be determined empirically.
-
Inhibitor Solutions (for inhibitor screening): Dissolve test compounds and control inhibitors (e.g., Captopril) in a suitable solvent (e.g., DMSO, water) and then dilute with the assay buffer to the desired concentrations. Ensure the final solvent concentration in the assay does not affect enzyme activity.
Assay Procedure for ACE Activity Measurement
-
Set the spectrophotometer or microplate reader to 340 nm and the temperature to 37°C.[5]
-
Pipette the following into the wells of a microplate or cuvettes:
-
Blank: 100 µL of assay buffer.
-
Sample: 90 µL of assay buffer and 10 µL of the sample containing ACE.
-
-
Add 100 µL of the FAPGG substrate solution to all wells to initiate the reaction.
-
Mix gently.
-
Immediately start monitoring the decrease in absorbance at 340 nm every minute for 5 to 10 minutes.[4]
Assay Procedure for ACE Inhibitor Screening
-
Set the spectrophotometer or microplate reader to 340 nm and the temperature to 37°C.
-
Pipette the following into the wells of a microplate:
-
Negative Control (No Inhibitor): 80 µL of assay buffer, 10 µL of ACE solution, and 10 µL of solvent control.
-
Test Inhibitor: 80 µL of assay buffer, 10 µL of ACE solution, and 10 µL of the test inhibitor solution.
-
Positive Control: 80 µL of assay buffer, 10 µL of ACE solution, and 10 µL of a known ACE inhibitor solution (e.g., Captopril).
-
-
Pre-incubate the plate at 37°C for 5 minutes.[7]
-
Add 100 µL of the FAPGG substrate solution to all wells to initiate the reaction.
-
Mix gently.
-
Immediately start monitoring the decrease in absorbance at 340 nm every minute for 5 to 10 minutes.
Data Analysis
1. Calculation of ACE Activity:
The ACE activity is calculated from the rate of change in absorbance (ΔA/min).
-
One unit of ACE activity is defined as the amount of enzyme that hydrolyzes 1 µmol of FAPGG per minute at 37°C.[5]
The activity (U/L) can be calculated using the Beer-Lambert law:
Activity (U/L) = (ΔA/min) * V_total / (ε * l * V_sample) * 10⁶
Where:
-
ΔA/min = The rate of absorbance change per minute.
-
V_total = The total reaction volume in mL.
-
ε = The molar extinction coefficient of FAPGG (this needs to be determined under the specific assay conditions as it is not consistently reported).
-
l = The path length of the cuvette or microplate well in cm.
-
V_sample = The volume of the enzyme sample in mL.
-
10⁶ = Conversion factor from moles to micromoles.
2. Calculation of ACE Inhibition:
The percentage of ACE inhibition is calculated as follows:
% Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100
Where:
-
Rate_control = The rate of absorbance change in the negative control (no inhibitor).
-
Rate_inhibitor = The rate of absorbance change in the presence of the test inhibitor.
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Diagrams
Caption: Workflow for the FAPGG-based ACE inhibition assay.
Caption: Principle of the FAPGG spectrophotometric assay for ACE.
References
- 1. FAPGG Substrate for ACE Detection | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]
- 2. ACE Liquid - A procedure to measure Angiotensin Converting Enzyme. [sentineldiagnostics.com]
- 3. CN1693878A - Method and kit for scaling investigating angiotensin aminopherase - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorachim.com [sorachim.com]
- 7. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols: 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) in Pharmacological Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Furanacryloyl-L-phenylalanyl-glycyl-glycine (FAPGG) is a synthetic chromogenic substrate extensively utilized in pharmacological and biochemical research to determine the activity of Angiotensin-Converting Enzyme (ACE). ACE (EC 3.4.15.1) is a key zinc-metalloenzyme in the Renin-Angiotensin-Aldosterone System (RAAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. Consequently, the inhibition of ACE is a major therapeutic target for the management of hypertension and other cardiovascular disorders.
The FAPGG assay provides a simple and reliable spectrophotometric method to screen for and characterize ACE inhibitors. The hydrolysis of FAPGG by ACE results in the cleavage of the glycyl-glycine dipeptide, leading to a decrease in absorbance at 340 nm. This change in absorbance is directly proportional to the enzymatic activity, allowing for the quantification of ACE inhibition by potential drug candidates.
Mechanism of Action: FAPGG as a Substrate for ACE
FAPGG serves as an artificial substrate for ACE. The enzyme catalyzes the hydrolytic cleavage of the C-terminal dipeptide (glycyl-glycine) from FAPGG. This reaction leads to the formation of 2-furanacryloyl-L-phenylalanine (FAP) and glycyl-glycine. The cleavage of the peptide bond results in a conformational change that alters the chromophoric properties of the furanacryloyl group, causing a measurable decrease in absorbance at 340 nm.
Quantitative Data: ACE Inhibition Assays Using FAPGG
The FAPGG assay is frequently employed to determine the inhibitory potency of various compounds against ACE. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting ACE activity. The IC50 value for the well-characterized ACE inhibitor, Captopril, has been determined using the FAPGG assay, providing a benchmark for the evaluation of new potential inhibitors.
| Inhibitor | Substrate | IC50 Value (nM) | Reference |
| Captopril | FAPGG | 1.79 - 15.1 | [1][2] |
| Captopril | FAPGG | 9.10 - 39.40 |
Note: The variation in IC50 values can be attributed to differences in assay conditions, such as enzyme concentration and incubation time.
Experimental Protocols
Protocol 1: Determination of ACE Inhibitory Activity using FAPGG
This protocol outlines the procedure for measuring the inhibitory effect of a test compound on ACE activity using FAPGG as a substrate in a 96-well microplate format.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
2-Furanacryloyl-L-phenylalanyl-glycyl-glycine (FAPGG)
-
HEPES buffer (50 mM, pH 7.5, containing 0.3 M NaCl and 10 µM ZnCl2)
-
Test compound (potential ACE inhibitor)
-
Captopril (positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in HEPES buffer. The final concentration should be optimized to yield a linear rate of FAPGG hydrolysis over the measurement period.
-
Prepare a stock solution of FAPGG in HEPES buffer. A common concentration is 5 mM.[3]
-
Prepare serial dilutions of the test compound and Captopril in HEPES buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Blank (no enzyme): 180 µL HEPES buffer + 10 µL of FAPGG solution.
-
Control (no inhibitor): 170 µL HEPES buffer + 10 µL ACE solution + 10 µL of FAPGG solution.
-
Test Compound: 160 µL HEPES buffer + 10 µL ACE solution + 10 µL of test compound solution + 10 µL of FAPGG solution.
-
Positive Control: 160 µL HEPES buffer + 10 µL ACE solution + 10 µL of Captopril solution + 10 µL of FAPGG solution.
-
-
-
Incubation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.[3]
-
Initiate the reaction by adding 10 µL of the 5 mM FAPGG solution to all wells except the blank.
-
Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound and Captopril using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
-
V_control is the rate of reaction in the absence of an inhibitor.
-
V_sample is the rate of reaction in the presence of the test compound or Captopril.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Workflow for ACE Inhibition Assay using FAPGG.
Caption: Hydrolysis of FAPGG by Angiotensin-Converting Enzyme (ACE).
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of ACE inhibition.
References
- 1. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for Screening ACE Inhibitors Using FAPGG
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for screening Angiotensin-Converting Enzyme (ACE) inhibitors using the chromogenic substrate N-(3-[2-Furyl]acryloyl)-L-phenylalanylglycylglycine (FAPGG). This assay offers a rapid, sensitive, and reliable method for identifying potential therapeutic agents for hypertension and other cardiovascular diseases.
Introduction
Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS). It plays a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and heart failure. The FAPGG assay is a continuous spectrophotometric method used to screen for ACE inhibitors. In this assay, ACE hydrolyzes the synthetic substrate FAPGG, leading to a decrease in absorbance at 340 nm. The presence of an ACE inhibitor will slow down this reaction, and the degree of inhibition can be quantified.
Principle of the FAPGG Assay
The FAPGG assay is based on the enzymatic cleavage of the FAPGG substrate by ACE. This hydrolysis results in the formation of FAP (N-(3-[2-Furyl]acryloyl)-L-phenylalanine) and a dipeptide, Glycylglycine (Gly-Gly). The cleavage of the Phe-Gly bond in FAPGG causes a shift in the absorption spectrum, leading to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the ACE activity. When an ACE inhibitor is present, the rate of FAPGG hydrolysis is reduced, resulting in a smaller decrease in absorbance over time. The inhibitory activity of a test compound is determined by comparing the rate of reaction in the presence and absence of the inhibitor.
Materials and Reagents
-
ACE (from rabbit lung): Prepare a stock solution and dilute to the desired working concentration in assay buffer.
-
FAPGG (N-(3-[2-Furyl]acryloyl)-L-phenylalanylglycylglycine): Prepare a stock solution in the assay buffer.
-
Assay Buffer: 50 mM HEPES or Tris-HCl buffer containing 0.3 M NaCl, pH 7.5-8.3.
-
Positive Control: Captopril (a known ACE inhibitor).
-
Test Compounds: Dissolve in an appropriate solvent (e.g., DMSO, water).
-
Microplate reader: Capable of measuring absorbance at 340 nm.
-
96-well UV-transparent microplates.
-
Incubator: Set to 37°C.
Experimental Protocols
Preparation of Reagents
-
ACE Working Solution: Dilute the ACE stock solution in assay buffer to achieve a final concentration in the assay that results in a linear decrease in absorbance over the measurement period. A typical concentration is 0.1 to 0.5 U/mL.[1]
-
FAPGG Working Solution: Prepare a 0.5 mM to 5 mM FAPGG solution in the assay buffer.[1][2] The optimal concentration should be determined empirically but 5 mM is a commonly used concentration.[2]
-
Captopril Stock Solution: Prepare a stock solution of Captopril in water. Further dilute to create a series of concentrations for generating a dose-response curve and determining the IC50 value.
-
Test Compound Solutions: Prepare stock solutions of test compounds in a suitable solvent. Create a dilution series to test a range of concentrations.
Assay Procedure
-
Set up the microplate:
-
Blank wells: Add assay buffer only.
-
Control wells (No inhibitor): Add ACE solution and assay buffer.
-
Positive control wells: Add ACE solution and Captopril solution at various concentrations.
-
Test compound wells: Add ACE solution and test compound solution at various concentrations.
-
-
Pre-incubation: Add 10 µL of the ACE enzyme solution to each well (except the blank). Then, add 10 µL of the test compound, positive control, or assay buffer to the respective wells. Incubate the plate at 37°C for 5-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 180 µL of the pre-warmed FAPGG working solution to all wells to start the reaction. The final volume in each well should be 200 µL.
-
Measure absorbance: Immediately place the microplate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every minute for 20-30 minutes.[1]
Data Presentation
The inhibitory activity of test compounds is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%. The following table summarizes the IC50 values of known ACE inhibitors and peptides determined using the FAPGG assay.
| Inhibitor/Peptide | IC50 Value | Substrate | Reference |
| Captopril | 1.79 - 15.1 nM | FAPGG | [1][3][4] |
| Losartan | 17.13 - 146 µM | FAPGG | [1][3] |
| Val-Tyr (VY) | < 146 µM | FAPGG | [1][3] |
| Val-Trp (VW) | < 146 µM | FAPGG | [1][3] |
| Lys-Trp (KW) | < 146 µM | FAPGG | [1][3] |
| Leu-Lys-Pro (LKP) | < 146 µM | FAPGG | [1][3] |
Data Analysis
-
Calculate the rate of reaction: Determine the rate of FAPGG hydrolysis (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition: Use the following formula to calculate the percentage of ACE inhibition for each concentration of the test compound:
Where:
-
V_control is the rate of reaction in the absence of an inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Kinetic Study of Enzymes using 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) is a chromogenic synthetic tripeptide primarily employed as a substrate for the kinetic analysis of Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1). ACE is a key zinc metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. Consequently, ACE is a significant therapeutic target for managing hypertension and related cardiovascular disorders.
The FAPGG assay provides a continuous and direct spectrophotometric method to measure ACE activity. The enzymatic hydrolysis of FAPGG by ACE cleaves the peptide bond between phenylalanine and glycine, yielding N-(3-(2-furyl)acryloyl)-L-phenylalanine (FAP) and the dipeptide glycyl-glycine (Gly-Gly). This cleavage induces a blue shift in the substrate's absorption spectrum, resulting in a decrease in absorbance at 340-345 nm. The rate of this absorbance decrease is directly proportional to the ACE activity, making it a valuable tool for high-throughput screening of ACE inhibitors and for fundamental enzymatic studies.
While FAPGG is a well-established substrate for ACE, its utility for other proteases, such as Carboxypeptidase A and Thermolysin, is not well-documented in scientific literature. Therefore, the detailed protocols provided herein are specific to the kinetic analysis of Angiotensin-Converting Enzyme.
Principle of the Assay
The enzymatic reaction at the core of the FAPGG assay is the hydrolysis of the tripeptide substrate by ACE. The furanacryloyl (FA) group on the N-terminus of the peptide allows for spectrophotometric monitoring of the reaction.
Reaction Scheme:
2-Furanacryloyl-L-phenylalanyl-glycyl-glycine (FAPGG) + H₂O ---ACE--> N-(3-(2-furyl)acryloyl)-L-phenylalanine (FAP) + Glycyl-glycine (Gly-Gly)
The hydrolysis of the Phe-Gly bond leads to a decrease in absorbance at 340-345 nm. This change in absorbance over time is monitored to determine the reaction velocity and, consequently, the enzyme's activity.
Applications in Research and Drug Development
-
Enzyme Kinetics: Determination of key kinetic parameters of ACE, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing insights into the enzyme's catalytic efficiency and substrate affinity.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential ACE inhibitors for the development of antihypertensive drugs. The assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of novel therapeutic candidates.[1][2]
-
Structure-Activity Relationship (SAR) Studies: Evaluating the potency of a series of synthesized inhibitor analogs to establish a relationship between their chemical structure and their ability to inhibit ACE.
-
Clinical Diagnostics: Although less common in routine clinical settings now, the FAPGG assay can be used to measure ACE levels in biological fluids, which may be indicative of certain pathologies like sarcoidosis.
Quantitative Data Presentation
The following table summarizes the kinetic parameters for Angiotensin-Converting Enzyme (ACE) with FAPGG as the substrate. It is important to note that kinetic constants can vary depending on the enzyme source, purity, and specific assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme | Source | Km (mM) | Vmax (µmol/min/mL) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Angiotensin-Converting Enzyme (ACE) | Sheep Lung | 0.18 | 35.59 | Not Reported | Not Reported | |
| Angiotensin-Converting Enzyme (ACE) | Porcine Serum | 0.793 ± 0.052 | 0.061 ± 0.0014 (nmol/min) | Not Reported | Not Reported |
Note: The lack of reported kcat values in many studies prevents the calculation of catalytic efficiency (kcat/Km). Researchers are encouraged to determine the precise enzyme concentration in their assays to calculate kcat from Vmax.
Experimental Protocols
Protocol 1: Determination of ACE Activity using FAPGG
This protocol provides a detailed method for measuring the activity of Angiotensin-Converting Enzyme using FAPGG in a 96-well microplate format, suitable for inhibitor screening.
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung or other sources
-
2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 0.3 M NaCl
-
Inhibitor compound (e.g., Captopril) or test samples
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 345 nm with temperature control
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer with 0.3 M NaCl and adjust the pH to 7.5 at 37°C.
-
FAPGG Substrate Solution: Prepare a 0.88 mM FAPGG solution by dissolving the required amount of FAPGG in the assay buffer. Gentle warming (up to 37°C) may be necessary to aid dissolution. Pre-incubate the substrate solution at 37°C for at least 15 minutes before use.
-
ACE Solution: Prepare an ACE solution with a final activity of approximately 12.5 U/L in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the desired duration.
-
Inhibitor/Test Sample Solutions: Dissolve inhibitor compounds or test samples in the assay buffer to achieve a range of desired final concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
40 µL of inhibitor/test sample solution or assay buffer (for control wells).
-
10 µL of ACE solution.
-
-
Mix gently and pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the reaction, add 150 µL of the pre-warmed FAPGG substrate solution to each well.
-
Immediately place the microplate in the reader and start monitoring the decrease in absorbance at 345 nm at 37°C.
-
Record the absorbance every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₅/min) from the linear portion of the absorbance vs. time plot.
-
The ACE activity (in U/L) can be calculated using the following formula:
where ε is the molar extinction coefficient for the hydrolysis of FAPGG (typically around -360 M⁻¹cm⁻¹, but should be determined experimentally under the specific assay conditions).
-
For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration:
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Determination of Km and Vmax for ACE
This protocol describes how to perform a kinetic study to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of ACE with FAPGG as the substrate.
Materials and Reagents:
-
Same as Protocol 1.
Procedure:
-
Reagent Preparation:
-
Prepare assay buffer and ACE solution as described in Protocol 1.
-
Prepare a series of FAPGG substrate solutions of varying concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.2, 1.6, 2.0 mM) in the assay buffer.
-
-
Assay Protocol:
-
Set up a series of reactions, each with a different concentration of FAPGG.
-
For each reaction, add the following to a microplate well or a cuvette:
-
Appropriate volume of assay buffer.
-
10 µL of ACE solution.
-
Total volume should be kept constant across all reactions before adding the substrate.
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the corresponding FAPGG substrate solution to achieve the desired final concentration.
-
Monitor the decrease in absorbance at 345 nm over time as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear phase of the reaction.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot):
-
Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to determine Km and Vmax from the x- and y-intercepts, respectively. However, non-linear regression is generally preferred due to better error distribution.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low activity | Inactive enzyme | Use a fresh batch of enzyme or verify its activity with a known potent substrate. |
| Incorrect buffer pH | Prepare fresh buffer and carefully check the pH at the assay temperature. | |
| Presence of chelating agents (e.g., EDTA) | ACE is a zinc metalloproteinase and is inhibited by chelating agents. Ensure all reagents and samples are free from EDTA or similar compounds. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher initial substrate concentration. The reaction should ideally consume less than 10% of the substrate. |
| Enzyme instability | Perform the assay at the optimal temperature and pH for the enzyme. Minimize the pre-incubation time if the enzyme is unstable. | |
| High background absorbance | Turbid sample or reagent | Centrifuge samples to remove any particulate matter. Filter reagents if necessary. |
| Interfering substances in the sample | Samples containing high levels of triglycerides or bilirubin can interfere with the assay.[3] Dilute the sample or use a sample blank that includes the sample but no enzyme. | |
| Inconsistent results | Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations | Ensure the microplate reader or spectrophotometer maintains a constant and accurate temperature throughout the assay. | |
| Improper mixing | Mix the contents of the wells thoroughly but gently after adding each reagent. |
Visualizations
Caption: Enzymatic cleavage of FAPGG by ACE.
Caption: Experimental workflow for FAPGG assay.
References
Application Notes and Protocols for Carboxypeptidase Measurement
A Note on Substrate Selection: Initial consideration was given to N-(2-Furanacryloyl)-L-phenylalanyl-glycyl-glycine (FAPGG) as a substrate for carboxypeptidase measurement. However, a review of the scientific literature indicates that FAPGG is primarily a substrate for Angiotensin-Converting Enzyme (ACE) and is not hydrolyzed by Carboxypeptidase A (CPA). Therefore, to provide accurate and functional protocols, these application notes will focus on a well-established and appropriate substrate for Carboxypeptidase A: Hippuryl-L-phenylalanine .
Application Notes: Measurement of Carboxypeptidase A Activity using Hippuryl-L-phenylalanine
Introduction
Carboxypeptidase A (E.C. 3.4.17.1) is a metalloexopeptidase that plays a crucial role in the digestion of proteins in the pancreas. It selectively cleaves peptide bonds at the C-terminus of polypeptide chains, showing a preference for residues with aromatic or branched aliphatic side chains. The measurement of Carboxypeptidase A activity is essential in various research areas, including enzymology, protein chemistry, and drug discovery. Hippuryl-L-phenylalanine is a widely used synthetic substrate for the continuous spectrophotometric assay of Carboxypeptidase A activity.
Principle of the Assay
The assay is based on the hydrolysis of Hippuryl-L-phenylalanine by Carboxypeptidase A into hippuric acid and L-phenylalanine. The reaction is monitored by measuring the increase in absorbance at 254 nm, which is characteristic of the formation of hippuric acid. The rate of the increase in absorbance is directly proportional to the Carboxypeptidase A activity in the sample.
Substrate Specificity
Carboxypeptidase A exhibits a high degree of specificity for the C-terminal amino acid of its substrate. While Hippuryl-L-phenylalanine is a standard substrate, the enzyme can hydrolyze a variety of N-acyl dipeptides. The nature of the C-terminal amino acid significantly influences the rate of hydrolysis. Aromatic residues like phenylalanine and tyrosine, and branched aliphatic residues such as leucine and isoleucine at the C-terminus are preferred.
Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Km and Vmax) and catalytic efficiency (kcat) of Carboxypeptidase A.
-
Inhibitor Screening: Evaluation of the potency of potential inhibitors of Carboxypeptidase A, which is relevant in drug development.
-
Protein Chemistry: Used to determine the C-terminal amino acid sequence of proteins and peptides.
-
Quality Control: To assess the activity and purity of Carboxypeptidase A preparations.
Experimental Protocols
Protocol 1: Carboxypeptidase A Assay using Hippuryl-L-phenylalanine
This protocol is based on the method of Folk and Schirmer (1963) and is suitable for measuring Carboxypeptidase A activity in purified enzyme preparations.
Materials and Reagents
-
Carboxypeptidase A from bovine pancreas
-
Hippuryl-L-phenylalanine
-
Tris-HCl buffer (0.025 M, pH 7.5) containing 0.5 M NaCl
-
10% Lithium chloride (LiCl) solution
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Temperature-controlled cuvette holder (25°C)
-
Quartz cuvettes
Procedure
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.025 M Tris-HCl buffer with 0.5 M NaCl and adjust the pH to 7.5 at 25°C.
-
Substrate Solution (0.001 M): Dissolve Hippuryl-L-phenylalanine in the Assay Buffer to a final concentration of 0.001 M.
-
Enzyme Diluent: Prepare a 10% (w/v) solution of LiCl in deionized water.
-
Enzyme Solution: Dissolve the Carboxypeptidase A crystals in the cold (4°C) 10% LiCl solution to a concentration of 1-3 units/mL. Allow the solution to clear completely before use. Further dilute the enzyme solution in the Assay Buffer to obtain a working concentration that gives a linear rate of absorbance change.
-
-
Assay Protocol:
-
Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.
-
Pipette 2.0 mL of the Substrate Solution into a quartz cuvette.
-
Incubate the cuvette in the spectrophotometer for 3-4 minutes to allow for temperature equilibration and to measure any blank rate.
-
To initiate the reaction, add 0.1 mL of the diluted enzyme solution to the cuvette and mix thoroughly but gently.
-
Immediately start recording the absorbance at 254 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the reaction curve.
-
The activity of Carboxypeptidase A is calculated using the following formula: Units/mg = (ΔA₂₅₄/min) / (0.36 x mg enzyme/mL reaction mixture) Where 0.36 is the molar extinction coefficient of hippuric acid at 254 nm.
-
Protocol 2: Carboxypeptidase A Assay using N-(4-methoxyphenylazoformyl)-Phe-OH
This protocol describes a colorimetric assay for Carboxypeptidase A using a chromogenic substrate.
Materials and Reagents
-
Carboxypeptidase A
-
N-(4-methoxyphenylazoformyl)-Phe-OH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stop Solution (e.g., Sodium Carbonate solution)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 350 nm
Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and Stop Solution as recommended by the substrate supplier.
-
Prepare a stock solution of the substrate, N-(4-methoxyphenylazoformyl)-Phe-OH, in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the Assay Buffer.
-
Prepare a dilution series of Carboxypeptidase A in the Assay Buffer.
-
-
Assay Protocol (96-well plate format):
-
To the wells of a clear, flat-bottom 96-well plate, add 100 µL of the diluted enzyme samples or standards.
-
Prepare a blank control with 100 µL of Assay Buffer.
-
Initiate the reaction by adding 100 µL of the substrate working solution to all wells.
-
Incubate the plate at 25°C for a defined period (e.g., 5-10 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the Stop Solution.
-
Read the absorbance at 350 nm. The hydrolysis of the substrate leads to a decrease in absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
The activity is proportional to the decrease in absorbance over time. A standard curve can be generated using known concentrations of Carboxypeptidase A.
-
Data Presentation
Table 1: Kinetic Parameters of Carboxypeptidase A with Various Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Wavelength (nm) |
| Hippuryl-L-phenylalanine | 0.5 - 1.0 | 50 - 100 | 5 x 10⁴ - 2 x 10⁵ | 254 |
| FA-Phe-Phe | 0.1 - 0.3 | 150 - 200 | 5 x 10⁵ - 2 x 10⁶ | 336 |
| FA-Phe-Leu | 0.2 - 0.5 | 100 - 150 | 2 x 10⁵ - 7.5 x 10⁵ | 338 |
| N-(4-methoxyphenylazoformyl)-Phe-OH | 0.05 - 0.15 | 20 - 40 | 1.3 x 10⁵ - 8 x 10⁵ | 350 |
Note: The kinetic values are approximate and can vary depending on the specific assay conditions (pH, temperature, buffer composition).
Visualizations
Caption: Enzymatic hydrolysis of Hippuryl-L-phenylalanine.
Caption: Experimental workflow for Carboxypeptidase A assay.
Caption: Logical relationship of Carboxypeptidase A substrate specificity.
Troubleshooting & Optimization
Optimizing FAPGG Concentration in ACE Assay: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) concentration in Angiotensin-Converting Enzyme (ACE) assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of FAPGG to use in an ACE assay?
The optimal FAPGG concentration can vary depending on the specific experimental conditions, but a common starting point is in the range of 0.5 mM to 1.0 mM.[1][2] One study established fixed-time assay conditions with 0.8 mM FAPGG.[3] It is recommended to perform a substrate concentration curve to determine the optimal concentration for your specific assay conditions, which may range from 0.1 mM to 20 mM.[1]
Q2: How does the concentration of ACE affect the assay results?
The concentration of ACE is a critical factor that can significantly impact the assay's outcome, particularly when determining the inhibitory potency (IC50) of a compound. Increasing the ACE concentration can lead to a corresponding increase in the apparent IC50 value of an inhibitor.[3] Therefore, it is crucial to carefully control and standardize the ACE activity level in the assay to obtain reproducible and comparable results.[3]
Q3: What is the principle behind the FAPGG-based ACE assay?
The FAPGG assay is a spectrophotometric method used to measure ACE activity.[4] ACE catalyzes the hydrolysis of the synthetic substrate FAPGG into two products: N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and glycylglycine (GG).[1][3][5] This hydrolysis leads to a decrease in absorbance at a wavelength of 340-345 nm.[2][3][4][6] The rate of this decrease in absorbance is directly proportional to the ACE activity in the sample.[7]
Q4: What are the typical incubation time and temperature for the FAPGG ACE assay?
A common incubation temperature for the FAPGG ACE assay is 37°C.[3][8] The incubation time can vary, with some protocols suggesting a fixed time of 30 minutes,[3] while others monitor the reaction kinetically over a period of time, for instance, for 30 minutes with readings every minute.[8] A pre-incubation of the substrate and plasma for 5 minutes may be necessary to overcome a lag phase in the reaction.[2]
Q5: How can I stop the enzymatic reaction?
The enzymatic reaction can be stopped by adding a chelating agent such as ethylenediaminetetra-acetic acid (EDTA). A final concentration of 100 mM EDTA is effective for inactivating the ACE enzyme.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no signal (minimal decrease in absorbance) | 1. Inactive ACE enzyme: Improper storage or handling of the enzyme. | - Ensure ACE enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.- Test the activity of a fresh batch of enzyme. |
| 2. Incorrect FAPGG concentration: Substrate concentration is too low, limiting the reaction rate. | - Perform a substrate titration to determine the optimal FAPGG concentration for your assay conditions. A typical starting range is 0.5 mM to 1.0 mM.[1][2] | |
| 3. Inappropriate buffer conditions: pH or ionic strength of the buffer is not optimal for ACE activity. | - The optimal pH for the FAPGG assay is typically around 8.2-8.3.[2][9] Use a suitable buffer such as Tris-HCl or borate buffer.[2][8] | |
| 4. Presence of inhibitors: The sample may contain endogenous or contaminating ACE inhibitors. | - If using biological samples like serum, be aware of endogenous inhibitors that can mask ACE activity.[10] Diluting the sample may help to mitigate this effect.[10] | |
| High background signal (rapid decrease in absorbance in the absence of ACE) | 1. Spontaneous hydrolysis of FAPGG: The FAPGG substrate may be unstable under the assay conditions. | - Prepare fresh FAPGG solutions for each experiment. Protect the stock solution from light and store at -20°C or -80°C for long-term stability.[5] |
| 2. Contamination of reagents: Reagents may be contaminated with proteases that can cleave FAPGG. | - Use high-purity reagents and sterile techniques to prepare all solutions. | |
| Poor reproducibility between replicates or experiments | 1. Inconsistent ACE activity: Variation in the amount of active ACE added to each well. | - Carefully control the ACE concentration in the assay.[3] Prepare a master mix of the enzyme to ensure consistent dispensing. |
| 2. Pipetting errors: Inaccurate pipetting of small volumes of enzyme, substrate, or inhibitor. | - Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| 3. Temperature fluctuations: Inconsistent incubation temperatures can affect the rate of the enzymatic reaction. | - Ensure the incubator or water bath maintains a stable and uniform temperature. | |
| Non-linear reaction kinetics | 1. Substrate depletion: The FAPGG concentration is being significantly depleted during the course of the assay. | - Ensure the total substrate hydrolysis does not exceed 25% to maintain linearity.[2] If necessary, reduce the enzyme concentration or the reaction time. |
| 2. Lag phase: A delay in the initial reaction rate. | - A 5-minute pre-incubation of the substrate and sample (e.g., plasma) before initiating the kinetic measurement can help overcome this lag phase.[2] |
Experimental Protocols
Standard FAPGG ACE Assay Protocol (Kinetic)
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl buffer containing 0.3 M NaCl, pH 7.5.[8] Alternatively, an 80 mM borate buffer at pH 8.2 can be used.[2]
-
FAPGG Substrate Solution: Prepare a stock solution of FAPGG in the assay buffer. The final concentration in the assay is typically between 0.5 mM and 1.0 mM.[1][2] For example, to achieve a final concentration of 0.88 mM, prepare a concentrated stock that will be diluted in the final reaction volume.[8]
-
ACE Enzyme Solution: Prepare a working solution of ACE in the assay buffer to achieve a final activity of approximately 12.5 U/L.[8]
-
Inhibitor/Sample Solution: Dissolve the test compounds or prepare dilutions of the sample in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of the inhibitor/sample solution (or buffer for control) to each well.[8]
-
Add 10 µL of the ACE enzyme solution to each well and mix.[8]
-
Pre-incubate the plate at 37°C for a specified time if necessary.
-
To initiate the reaction, add 150 µL of the pre-warmed FAPGG substrate solution to each well.[8]
-
Immediately transfer the plate to a microplate reader pre-set to 37°C.[8]
-
Measure the decrease in absorbance at 345 nm kinetically for 30 minutes, taking readings at 1-minute intervals.[8]
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve).[6]
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| FAPGG Concentration | 0.8 mM | [3] |
| 1.0 mM | [2] | |
| 0.1 - 20 mM (for optimization) | [1] | |
| 0.88 mM | [8] | |
| ACE Concentration | 175 ± 10 units/L | [3] |
| 12.5 U/L (final activity) | [8] | |
| Incubation Temperature | 37°C | [3][8] |
| Incubation Time | 30 min (fixed time) | [3] |
| 30 min (kinetic) | [8] | |
| Wavelength for Absorbance | 340 nm | [3][4][6] |
| 345 nm | [2][8] | |
| 334 nm | [1] | |
| Reaction Termination | 100 mM EDTA | [3] |
| FAPGG Km Value | 2.546 x 10⁻⁴ M | [5] |
| 0.337 mM (frog serum ACE) | [9] | |
| 0.282 mM (newt serum ACE) | [9] | |
| Captopril IC50 | 9.10 nM (with 155 units/L ACE) | [3] |
| 39.40 nM (with 221 units/L ACE) | [3] |
Visualizations
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. sorachim.com [sorachim.com]
- 8. 2.2. Assay for ACE inhibitory activity [bio-protocol.org]
- 9. Presence of angiotensin converting enzyme (ACE) activity in serum of amphibian: comparison with ACE activity of mammalian serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Perspectives in the Renin-Angiotensin-Aldosterone System (RAAS) I: Endogenous Angiotensin Converting Enzyme (ACE) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in FAPGG assay
Welcome to the technical support center for the FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to this kinetic assay for Angiotensin-Converting Enzyme (ACE) activity.
Understanding the FAPGG Assay
The FAPGG assay is a widely used method for measuring the activity of Angiotensin-Converting Enzyme (ACE). The principle of the assay is based on the enzymatic hydrolysis of the FAPGG substrate by ACE. This reaction yields two products: FAP (N-[3-(2-Furyl)acryloyl]-L-phenylalanine) and the dipeptide Glycyl-glycine (GG). The hydrolysis of FAPGG leads to a decrease in absorbance at 340 nm, and the rate of this decrease is directly proportional to the ACE activity in the sample.[1][2][3]
Signaling Pathway Diagram
Caption: Workflow of the FAPGG assay for measuring ACE activity.
Troubleshooting Low Signal
A common issue encountered with the FAPGG assay is a weak or low signal, which can manifest as a slow or negligible decrease in absorbance at 340 nm. This can compromise the accuracy and reliability of the results. The following troubleshooting guide addresses potential causes and provides solutions in a question-and-answer format.
FAQs and Troubleshooting Guide
Q1: My assay shows little to no change in absorbance. What are the most likely causes?
A1: A low or absent signal in your FAPGG assay can stem from several factors. The primary areas to investigate are the activity of the ACE enzyme, the integrity of the FAPGG substrate, the assay conditions, and the instrument settings.
Q2: How can I determine if the problem is with my ACE enzyme?
A2: Inactive or inhibited ACE is a frequent cause of low signal.
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Enzyme Storage and Handling: Ensure that the ACE enzyme has been stored at the correct temperature (typically -20°C or below) and has not been subjected to multiple freeze-thaw cycles, which can lead to a loss of activity.
-
Enzyme Concentration: The concentration of the enzyme in the assay is critical. If the concentration is too low, the rate of FAPGG hydrolysis will be slow, resulting in a weak signal. It is essential to optimize the enzyme concentration to ensure the reaction proceeds at a measurable rate.
-
Presence of Inhibitors: ACE is a zinc metalloproteinase and can be inhibited by chelating agents such as EDTA.[2] Ensure that none of your buffers or sample preparation reagents contain EDTA or other known ACE inhibitors (e.g., captopril), unless they are part of an inhibition study.
Q3: What are common issues related to the FAPGG substrate?
A3: The quality and preparation of the FAPGG substrate are crucial for a successful assay.
-
Substrate Stability and Storage: FAPGG is a light-sensitive compound and should be stored in the dark.[4] Over time, and with improper storage, the substrate can degrade. It is recommended to prepare fresh solutions and store them protected from light at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months).[4]
-
Substrate Concentration: The FAPGG concentration should be optimized for your specific assay conditions. A concentration that is too low can be rate-limiting. A common starting concentration is around 0.5 mM to 1.0 mM.
-
Solubility: FAPGG can be challenging to dissolve. It is often dissolved in a small amount of an organic solvent like DMSO before being diluted in the assay buffer.[5] Ensure the substrate is fully dissolved before use, as undissolved particles can interfere with absorbance readings.
Q4: Can my assay buffer or other reaction conditions be the source of the low signal?
A4: Yes, the composition of the assay buffer and other environmental factors play a significant role.
-
Buffer Composition and pH: The type of buffer and its pH can significantly impact ACE activity.[6] Borate and Tris-HCl buffers are commonly used. The optimal pH for ACE activity is typically around 8.3.[3] It is crucial to verify the pH of your buffer at the assay temperature.
-
Ionic Strength: The presence of certain ions can influence ACE activity. For instance, ACE is a chloride-activated enzyme. The inclusion of NaCl (e.g., 300 mM) in the assay buffer is often necessary for optimal activity.
-
Temperature: ACE activity is temperature-dependent. Assays are typically performed at 37°C.[2][3] Ensure your spectrophotometer's temperature control is functioning correctly and that all reagents are pre-warmed to the assay temperature.
-
Incubation Time: For kinetic assays, it is important to monitor the reaction during the initial linear phase. A pre-incubation of the enzyme with the buffer before adding the substrate may be necessary to stabilize the enzyme.
Q5: How do I check if my spectrophotometer settings are correct?
A5: Incorrect instrument settings can lead to inaccurate readings.
-
Wavelength: The assay relies on measuring the decrease in absorbance at 340 nm.[1][2][3] Verify that the spectrophotometer is set to the correct wavelength.
-
Blanking: Properly blank the instrument using a solution that contains all assay components except the enzyme. This will account for any background absorbance from the substrate and buffer.
-
Instrument Linearity: Ensure that the initial absorbance of your FAPGG solution is within the linear range of your spectrophotometer. A high initial absorbance can lead to non-linear kinetics.
Troubleshooting Summary Table
| Potential Cause | Possible Solution(s) |
| Inactive/Inhibited ACE Enzyme | - Verify correct enzyme storage and handling. - Optimize enzyme concentration. - Check for the presence of inhibitors (e.g., EDTA) in all reagents. |
| FAPGG Substrate Issues | - Use fresh, properly stored FAPGG. - Optimize substrate concentration. - Ensure complete dissolution of the substrate. |
| Suboptimal Assay Conditions | - Verify buffer composition, pH, and ionic strength. - Ensure the assay is performed at the optimal temperature (e.g., 37°C). - Optimize incubation times. |
| Incorrect Instrument Settings | - Confirm the correct wavelength (340 nm). - Use the appropriate blank solution. - Ensure the initial absorbance is within the instrument's linear range. |
Experimental Protocols
Protocol 1: Optimization of ACE Concentration
This protocol helps determine the optimal enzyme concentration for your FAPGG assay.
-
Prepare a range of ACE dilutions: Serially dilute your ACE stock solution in the assay buffer to create a range of concentrations.
-
Set up the assay: For each ACE concentration, prepare a reaction mixture containing the assay buffer and FAPGG substrate at a fixed, non-limiting concentration (e.g., 0.8 mM).
-
Initiate the reaction: Add the ACE dilution to the reaction mixture and immediately start monitoring the absorbance at 340 nm at 37°C.
-
Determine the initial reaction rate: Calculate the initial rate of reaction (ΔAbs/min) for each ACE concentration from the linear portion of the absorbance vs. time plot.
-
Plot and analyze: Plot the initial reaction rate against the ACE concentration. The optimal concentration will be within the linear range of this plot, where the reaction rate is directly proportional to the enzyme concentration.
Protocol 2: Optimization of FAPGG Substrate Concentration
This protocol is for determining the Michaelis-Menten constant (Km) and the optimal substrate concentration.
-
Prepare a range of FAPGG concentrations: Serially dilute your FAPGG stock solution in the assay buffer to create a range of concentrations (e.g., 0.1 mM to 2.0 mM).
-
Set up the assay: For each FAPGG concentration, prepare a reaction mixture containing the assay buffer and a fixed, optimized concentration of ACE.
-
Initiate and monitor the reaction: Add the ACE to the reaction mixture and monitor the decrease in absorbance at 340 nm at 37°C.
-
Calculate initial reaction rates: Determine the initial velocity (V₀) for each substrate concentration.
-
Generate a Michaelis-Menten plot: Plot V₀ against the FAPGG concentration. The concentration at which the reaction rate is half of the maximum velocity (Vmax) is the Km. For routine assays, using a substrate concentration of 5-10 times the Km is recommended to ensure the enzyme is saturated.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal in a FAPGG assay.
Caption: A logical workflow for diagnosing low signal issues in the FAPGG assay.
References
How to improve sensitivity of FAPGG assay.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) assay for measuring Angiotensin-Converting Enzyme (ACE) activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you optimize your experiments and achieve reliable, sensitive results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the FAPGG assay?
The FAPGG assay is a spectrophotometric method used to measure the activity of Angiotensin-Converting Enzyme (ACE). ACE cleaves the substrate FAPGG, leading to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the ACE activity in the sample.[1][2]
Q2: What are the key applications of the FAPGG assay?
The FAPGG assay is widely used for:
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Screening for ACE inhibitors, which are potential therapeutics for hypertension and other cardiovascular diseases.[3]
-
Determining ACE activity in various biological samples like serum and plasma.[2]
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Studying the kinetics of ACE and its inhibitors.
Q3: What is the difference between a kinetic and an endpoint FAPGG assay?
In a kinetic assay, the change in absorbance is monitored continuously over a period of time to determine the initial reaction velocity. In an endpoint assay, the reaction is stopped after a fixed time, and the total change in absorbance is measured. Kinetic assays are generally preferred as they provide more information about the reaction rate and can help identify potential assay artifacts.
Q4: What are the typical components of a FAPGG assay reaction?
A typical reaction mixture includes:
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FAPGG substrate: The molecule that is cleaved by ACE.
-
ACE enzyme: The enzyme whose activity is being measured.
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Buffer: To maintain a stable pH for optimal enzyme activity.
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Sample: The biological fluid or compound being tested for ACE activity or inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during the FAPGG assay, providing potential causes and solutions to improve assay sensitivity and reproducibility.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate Instability: FAPGG can hydrolyze spontaneously, especially at non-optimal pH or temperature. | 1. Prepare fresh FAPGG solution for each experiment. Store stock solutions at -20°C in small aliquots. Avoid repeated freeze-thaw cycles. |
| 2. Contaminated Reagents: Buffers or water may be contaminated with proteases or other substances that interfere with the assay. | 2. Use high-purity, sterile reagents and water. Filter buffers before use. | |
| 3. Sample Interference: Some components in biological samples (e.g., serum, plasma) can have inherent absorbance at 340 nm. | 3. Include a sample blank (sample without FAPGG) to subtract the background absorbance. Consider sample purification or dilution if interference is high. | |
| Low Signal or No Signal | 1. Inactive Enzyme: ACE may have lost its activity due to improper storage or handling. | 1. Store ACE according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Use a positive control with known ACE activity to verify enzyme function. |
| 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or substrate concentration can significantly reduce enzyme activity. | 2. Optimize assay conditions. Refer to the "Experimental Protocols" and "Quantitative Data Summary" sections for recommended ranges. | |
| 3. Presence of Inhibitors: The sample may contain ACE inhibitors. | 3. If screening for inhibitors, this is the expected result. For measuring ACE activity in biological samples, consider sample dilution or purification to remove inhibitors. EDTA is a known ACE inhibitor, so avoid using it in collection tubes if measuring ACE activity in plasma.[2] | |
| Poor Reproducibility | 1. Inaccurate Pipetting: Inconsistent volumes of reagents or samples will lead to variable results. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting errors between wells. |
| 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | 2. Ensure uniform temperature across the plate during incubation. Pre-warm all reagents and the plate to the assay temperature. | |
| 3. Timing Inconsistencies: Variations in incubation times between samples can lead to different levels of substrate conversion. | 3. Use a multichannel pipette or an automated liquid handling system for simultaneous addition of reagents. Ensure consistent timing for all measurements. | |
| Assay Interference | 1. Hemolysis: Hemoglobin in hemolyzed samples can interfere with absorbance readings. | 1. Use non-hemolyzed serum for the assay.[2] |
| 2. Lipemia: High levels of lipids in the sample can cause turbidity and interfere with absorbance measurements. | 2. Dilute lipemic samples. An interference study showed less than 10% interference up to 1.25 g/l Intralipid.[1] | |
| 3. Bilirubin: High bilirubin concentrations can interfere with the assay. | 3. A study indicated less than 10% interference from bilirubin up to 600 µmol/l.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing the FAPGG assay, compiled from various studies.
Table 1: Recommended Assay Conditions
| Parameter | Recommended Range/Value | Source(s) |
| FAPGG Concentration | 0.5 mM - 1.0 mM | |
| ACE Concentration | 155 - 221 units/l | [3] |
| Incubation Temperature | 37°C | [3] |
| Incubation Time | 30 minutes (endpoint) | [3] |
| Wavelength | 340 nm | [1][2][3] |
| Buffer | 80 mM Borate Buffer (pH 8.2) or 50 mM HEPES (pH 7.5) | [4] |
Table 2: Impact of ACE Concentration on IC50 of Captopril
| ACE Concentration (units/l) | Apparent IC50 of Captopril (nM) |
| 155 | 9.10 |
| 221 ± 15 | 39.40 |
Data from Murray et al. (2004)[3]
Experimental Protocols
Protocol 1: Standard FAPGG Assay for ACE Activity Measurement
This protocol provides a general procedure for measuring ACE activity in a sample.
-
Reagent Preparation:
-
Assay Buffer: Prepare 80 mM Borate Buffer, pH 8.2.
-
FAPGG Solution: Prepare a 1.0 mM FAPGG solution in the assay buffer. Protect from light and prepare fresh.
-
ACE Standard (for positive control): Prepare a stock solution of ACE of known activity and dilute to the desired concentration in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of sample, standard, or blank (assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 180 µL of the pre-warmed FAPGG solution to each well.
-
Immediately start measuring the decrease in absorbance at 340 nm every minute for 15-30 minutes using a microplate reader maintained at 37°C.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well.
-
Determine the ACE activity using the molar extinction coefficient of FAPGG and the reaction volume.
-
Protocol 2: Screening for ACE Inhibitors
This protocol is designed to identify potential ACE inhibitors.
-
Reagent Preparation:
-
Prepare Assay Buffer, FAPGG Solution, and ACE solution as described in Protocol 1.
-
Inhibitor Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the assay buffer. Include a vehicle control (solvent without the compound).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of inhibitor solution, vehicle control, or positive control inhibitor (e.g., Captopril) to each well.
-
Add 20 µL of ACE solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 160 µL of the pre-warmed FAPGG solution to each well.
-
Measure the absorbance at 340 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity).
-
Visualizations
Renin-Angiotensin Signaling Pathway
The FAPGG assay is crucial for studying the Renin-Angiotensin System (RAS), a key regulator of blood pressure. The diagram below illustrates the central role of ACE in this pathway.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
FAPGG Assay Experimental Workflow
The following diagram outlines the key steps in a typical FAPGG assay for screening ACE inhibitors.
Caption: Experimental workflow for an ACE inhibitor screening using the FAPGG assay.
References
- 1. sorachim.com [sorachim.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) assays. The FAPGG assay is a widely used spectrophotometric method to measure the activity of metallopeptidases, such as Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase A. The assay relies on the hydrolysis of the FAPGG substrate, which results in a decrease in absorbance at 340 nm.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
1. What are the most common substances that interfere with the FAPGG assay?
The most common endogenous interfering substances in biological samples are hemoglobin (from hemolysis), bilirubin, and lipids (lipemia).[2] Additionally, exogenous substances such as chelating agents and certain metal ions can significantly impact assay results.
2. My sample is hemolyzed. How will this affect my FAPGG assay results?
Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the sample.[3] Hemoglobin absorbs light in the same region as the FAPGG substrate, which can lead to falsely elevated absorbance readings and an underestimation of enzyme activity.[3] Specifically, both oxyhemoglobin and deoxyhemoglobin have absorption peaks that can interfere with spectrophotometric measurements at 340 nm.[3]
Troubleshooting Hemolysis:
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Visual Inspection: Visually inspect samples for a pink or red hue, which indicates hemolysis.
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Quantify Hemolysis: If available, use an automated analyzer to determine the hemolysis index.
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Sample Rejection: For quantitative assays, it is highly recommended to use non-hemolyzed samples. If the hemolysis is significant, the sample should be rejected, and a new one collected, ensuring proper phlebotomy and handling techniques to prevent in vitro hemolysis.[4]
3. My sample is icteric (high bilirubin). Can I still use it for the FAPGG assay?
High concentrations of bilirubin can interfere with the FAPGG assay. Bilirubin has a broad absorbance spectrum that can overlap with the 340 nm wavelength used for measurement, potentially leading to inaccurate results.[5]
Troubleshooting Icterus:
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Bilirubin Concentration: If possible, measure the bilirubin concentration in your sample.
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Dilution: In some cases, diluting the sample may reduce the interference to an acceptable level. However, this will also dilute the enzyme of interest, so the final activity must be corrected for the dilution factor.
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Alternative Methods: If bilirubin levels are excessively high, consider using an alternative assay method that is less susceptible to this type of interference.
4. My sample is lipemic (cloudy). What is the impact on the FAPGG assay?
Lipemia, caused by a high concentration of lipids, increases the turbidity of the sample. This turbidity scatters light, leading to a significant increase in the baseline absorbance and affecting the accuracy of spectrophotometric measurements.[6][7][8]
Troubleshooting Lipemia:
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Fasting Sample: Whenever possible, collect samples from subjects after a 12-hour fast to minimize post-prandial lipemia.[5]
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Centrifugation: High-speed centrifugation or ultracentrifugation can be used to pellet the lipids, allowing for the collection of a clearer infranatant for analysis.[5]
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Lipid Clearing Agents: Chemical clearing agents are available but should be used with caution as they may interfere with the assay chemistry.[5]
5. I suspect contamination with a chelating agent. What effect will this have?
The enzymes typically measured by the FAPGG assay, such as ACE, are metallopeptidases that contain a critical zinc ion (Zn²⁺) in their active site required for catalytic activity.[9][10] Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), will bind to and remove this zinc ion, leading to a significant or complete inhibition of enzyme activity.[1][10] In fact, EDTA is often used intentionally to inactivate the enzyme in control experiments.[11]
Troubleshooting Chelating Agent Contamination:
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Sample Collection Tubes: Ensure that samples are not collected in tubes containing EDTA, unless plasma is the intended sample and the downstream application is compatible.
-
Reagent Purity: Verify that none of the assay buffers or reagents are contaminated with chelating agents.
6. Can other metal ions interfere with the assay?
The presence of certain divalent metal ions other than the native Zn²⁺ can potentially interfere with the assay. Depending on the ion and its concentration, it could either inhibit or, in some cases, enhance the activity of the metallopeptidase.[12] For instance, some metal ions might compete with the essential zinc ion for binding to the active site.
Troubleshooting Metal Ion Interference:
-
Reagent Grade: Use high-purity, analytical grade reagents and deionized water for all buffers and solutions to minimize metal ion contamination.
-
Sample Matrix: Be aware of the sample matrix and any potential sources of contaminating metal ions.
Quantitative Data on Common Interferences
The following table summarizes the concentration-dependent effects of common interfering substances on assays measuring Angiotensin-Converting Enzyme (ACE) activity using the FAPGG substrate.
| Interfering Substance | Concentration | Observed Effect on ACE Activity | Reference |
| Bilirubin | Up to 600 µmol/L | Less than 10% interference | [2] |
| Hemoglobin (Hemolysis) | Up to 1.25 g/L | Less than 10% interference | [2] |
| Lipids (Intralipid) | Up to 1.25 g/l | Less than 10% interference | [2] |
| EDTA | Not specified | 97.7% inhibition of ACE activity | [1] |
Experimental Protocols
Key Experiment: FAPGG Assay for Angiotensin-Converting Enzyme (ACE) Activity
This protocol is adapted from established methods for the kinetic spectrophotometric determination of ACE activity.[1][13]
Materials:
-
2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) substrate
-
HEPES buffer (50 mM, pH 7.5) containing 0.3 M NaCl and 10 µM ZnCl₂
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
Sample (e.g., serum, plasma, or purified enzyme)
-
Spectrophotometer capable of reading at 340 nm
-
Thermostatted cuvette holder (37°C)
-
Microcuvettes
Procedure:
-
Reagent Preparation:
-
Prepare the FAPGG substrate solution at a concentration of 0.8 mM in the HEPES buffer.[11] Warm the solution to 37°C before use.
-
-
Assay Setup:
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 37°C.[1]
-
Pipette 950 µL of the pre-warmed FAPGG substrate solution into a microcuvette.
-
Incubate the cuvette in the spectrophotometer for 5 minutes to allow for temperature equilibration.
-
-
Enzyme Reaction and Measurement:
-
Add 50 µL of the sample (or ACE standard) to the cuvette.
-
Quickly mix the contents by gentle inversion or with a pipette tip.
-
Immediately start monitoring the decrease in absorbance at 340 nm over a period of 5-10 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).
-
-
Calculation of ACE Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Calculate the ACE activity in the sample using the following formula:
-
ACE Activity (U/L) = (ΔA/min * Total Assay Volume (mL) * 1000) / (Molar Extinction Coefficient * Sample Volume (mL) * Light Path (cm))
-
The molar extinction coefficient for the hydrolysis of FAPGG is specific to the assay conditions and should be determined experimentally or obtained from the literature.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A flowchart of the FAPGG assay experimental workflow.
Caption: How chelating agents inhibit metallopeptidase activity.
Caption: A logical guide for troubleshooting FAPGG assay issues.
References
- 1. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sorachim.com [sorachim.com]
- 3. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eclinpath.com [eclinpath.com]
- 6. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 7. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACE Liquid - A procedure to measure Angiotensin Converting Enzyme. [sentineldiagnostics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probing the Metal Ion Selectivity in Methionine Aminopeptidase via Changes in the Luminescence Properties of the Enzyme Bound Europium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
Preventing degradation of 2-Furanacryloyl-phenylalanyl-glycyl-glycine stock
This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)?
A1: 2-Furanacryloyl-phenylalanyl-glycyl-glycine, commonly abbreviated as FAPGG, is a synthetic peptide substrate. It is widely used in biochemical assays to measure the activity of certain enzymes, most notably Angiotensin-Converting Enzyme (ACE) and collagenase.[1][2][3] The enzyme cleaves FAPGG, leading to a change in absorbance that can be measured spectrophotometrically, typically at 340 or 345 nm.[2][4][5]
Q2: How should I store the lyophilized (solid) FAPGG powder?
A2: The solid, lyophilized form of FAPGG is stable for years when stored correctly. For long-term storage (months to years), it is recommended to keep the powder at -20°C in a dry, dark environment.[6] For short-term storage (days to weeks), storing at 0-4°C is acceptable.[6]
Q3: What is the best solvent for preparing FAPGG stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of FAPGG.[1][6] It is soluble up to 100 mg/mL in DMSO.[1] For best results, use newly opened, anhydrous (hygroscopic) DMSO, as water content can significantly impact solubility.[1] In some cases, brief ultrasonication may be needed to fully dissolve the peptide.[1]
Q4: What are the recommended storage conditions for FAPGG stock solutions?
A4: Once dissolved, FAPGG stock solutions are much less stable than the solid powder and are sensitive to temperature and light. It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][7] Recommended storage conditions are summarized in the table below.
Data Presentation: Stock Solution Stability
This table summarizes the recommended storage conditions and expected stability for FAPGG stock solutions prepared in high-quality, anhydrous DMSO.
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Optimal for long-term storage. Must be protected from light.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage. Must be protected from light.[1][6] |
| 2-8°C | Not Recommended | High risk of degradation and precipitation over short periods. |
| Room Temperature | Not Recommended | Rapid degradation will occur. |
Experimental Protocols
Adherence to proper preparation and handling protocols is crucial for maximizing the shelf-life of your FAPGG stock and ensuring the validity of your experimental data.
Protocol 1: Reconstitution of High-Concentration FAPGG Stock
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Acclimatize: Allow the vial of lyophilized FAPGG powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Solvent Addition: Using a calibrated pipette, add the required volume of new, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Dissolution: Cap the vial tightly and vortex gently. If the powder does not dissolve completely, briefly sonicate the vial in a water bath until the solution is clear.
-
Inspection: Visually inspect the solution to ensure there are no visible particulates before proceeding.
Protocol 2: Aliquoting and Long-Term Storage
-
Prepare Aliquots: Immediately after reconstitution, dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume per aliquot should be sufficient for a single experiment to avoid reusing a thawed tube.
-
Labeling: Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Storage: Place the aliquots in a secondary container for protection and store them at -80°C, protected from light.[1]
Protocol 3: Preparation of Working Solution for Assays
-
Thawing: Remove a single aliquot of the FAPGG stock solution from the -80°C freezer and thaw it completely at room temperature. Keep it on ice during use.[7]
-
Dilution: Just before starting your assay, dilute the stock solution to the final working concentration using the appropriate assay buffer (e.g., Tris-HCl, HEPES, or Borate buffer as specified by your assay protocol).[2][8][9]
-
Mixing: Mix thoroughly by gentle vortexing or inversion. Do not store the diluted working solution; prepare it fresh for each experiment.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to FAPGG stock degradation.
Problem: My FAPGG stock solution appears cloudy or has visible precipitates.
-
Possible Cause 1: Incomplete Dissolution. The peptide may not have fully dissolved during reconstitution.
-
Solution: Briefly sonicate the stock solution vial in a water bath. If precipitates remain, the solution may be supersaturated or degraded. Do not use it.
-
-
Possible Cause 2: Water Contamination. Using DMSO that has absorbed atmospheric moisture can reduce FAPGG solubility.[1]
-
Solution: Discard the solution and prepare a fresh stock using a new, unopened bottle of anhydrous, high-purity DMSO.
-
-
Possible Cause 3: Freeze-Thaw Cycles. Repeated temperature cycling can cause the peptide to fall out of solution.
-
Solution: Always aliquot stock solutions after the initial reconstitution. Discard any stock solution that has been frozen and thawed multiple times.[7]
-
Problem: I'm observing high background or erratic readings in my enzyme assay.
-
Possible Cause 1: Stock Solution Degradation. The FAPGG may have degraded due to improper storage (e.g., exposure to light, incorrect temperature).
-
Solution: Prepare a fresh working solution from a different, properly stored aliquot. If the problem persists, reconstitute a new stock from fresh powder.
-
-
Possible Cause 2: Contamination. The stock solution or assay buffer may be contaminated.
-
Solution: Use sterile pipetting techniques. Ensure all buffers are freshly prepared and filtered if necessary.
-
Problem: My enzyme activity appears significantly lower than expected.
-
Possible Cause 1: Reduced Substrate Concentration. If the FAPGG stock has degraded, its effective concentration in the assay will be lower than calculated, leading to an apparent decrease in enzyme activity.
-
Solution: This is a critical indicator of substrate degradation. Discard the suspect stock solution immediately. Prepare a new stock from lyophilized powder and repeat the experiment.
-
-
Possible Cause 2: Assay Conditions. Incorrect pH or buffer composition can inhibit enzyme activity.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with FAPGG-based assays.
Caption: Troubleshooting workflow for FAPGG assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 2-Furanacryloyl-phenylalanyl-glycyl-glycine | C20H21N3O6 | CID 6438387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. assaygenie.com [assaygenie.com]
- 8. mdpi.com [mdpi.com]
- 9. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal FAPGG assay performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) assays, with a specific focus on the critical role of pH.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during FAPGG assays, with a focus on pH-related problems.
Q1: My enzyme activity is much lower than expected. Could pH be the issue?
A1: Yes, suboptimal pH is a primary cause of low enzyme activity. Most enzymes have a narrow pH range for optimal performance. Outside of this range, the enzyme's conformation can change, reducing its catalytic efficiency. For instance, Angiotensin-Converting Enzyme (ACE) activity, when measured using the FAPGG substrate, is optimal at a pH of 8.2-8.3.[1][2] If your buffer pH is significantly different, you will likely observe lower than expected activity.
Q2: How can I determine the optimal pH for my specific enzyme in a FAPGG assay?
A2: The optimal pH must be determined empirically for each enzyme. A common method is to perform the FAPGG assay using a series of buffers with a range of pH values. For example, you could test your enzyme's activity in buffers ranging from pH 6.5 to 9.0 in 0.5 pH unit increments. The pH that yields the highest reaction rate is the optimum pH for your experimental conditions.
Q3: I'm seeing inconsistent results between experiments. Can pH be a factor?
A3: Inconsistent results can certainly be due to pH variability. Here are a few things to check:
-
Buffer Preparation: Ensure your buffer is prepared correctly and consistently for each experiment. Small errors in weighing components or adjusting the final pH can lead to significant variations.
-
pH Meter Calibration: Always calibrate your pH meter with fresh, certified standards before preparing your buffer.
-
Temperature Effects: The pH of some buffers, like Tris, is sensitive to temperature changes.[3] If you prepare your buffer at room temperature but run your assay at a different temperature (e.g., 37°C), the pH of the reaction mixture may shift. Consider using a buffer with a lower temperature coefficient or adjusting the pH at the assay temperature.
Q4: My reaction rate is initially linear but then plateaus quickly. Is this a pH-related problem?
A4: While a rapid plateau can be due to substrate depletion or product inhibition, a significant change in pH during the reaction can also be a contributing factor. Some enzymatic reactions produce or consume protons, which can alter the pH of the reaction mixture if the buffering capacity is insufficient. If you suspect this is an issue, try increasing the molarity of your buffer to improve its buffering capacity.
Q5: What are some common buffers used for FAPGG assays and their typical pH ranges?
A5: Several buffers are suitable for FAPGG assays, depending on the optimal pH of the enzyme being studied. Here are some common choices:
-
Borate Buffer: Often used for ACE assays, with an optimal pH around 8.2.[1]
-
HEPES Buffer: A versatile buffer with a pKa around 7.5, making it suitable for enzymes with a neutral to slightly alkaline pH optimum.[4]
-
Tris-HCl Buffer: Widely used in biochemistry, with a buffering range of pH 7-9. Be mindful of its temperature sensitivity.
-
Phosphate Buffer (PBS): Useful for assays requiring a pH in the physiological range (around 7.4).
Data Presentation
Table 1: Recommended pH for FAPGG Assays with Various Enzymes
| Enzyme | Substrate | Recommended Buffer | Optimal pH | Reference |
| Angiotensin-Converting Enzyme (ACE) | FAPGG | 80 mM Borate Buffer | 8.2 | [1] |
| Angiotensin-Converting Enzyme (ACE) | FAPGG | Boric Acid Buffer | 8.3 | [2] |
| Angiotensin-Converting Enzyme (ACE) | FAPGG | 50 mM HEPES Buffer | 7.5 | [4] |
| Collagenase | FALGPA | 50 mM Tricine | 7.5 | |
| Collagenase (modified assay) | FALGPA | 250 mM Tricine | 8.2 | |
| *FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) is a similar substrate used for collagenase activity measurement. |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Borate Buffer (pH 8.2)
-
Prepare Stock Solutions:
-
Solution A (0.1 M Boric Acid): Dissolve 6.18 g of boric acid in deionized water to a final volume of 1 L.
-
Solution B (0.1 M Sodium Borate): Dissolve 38.14 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in deionized water to a final volume of 1 L.
-
-
Mix Stock Solutions: Start with 100 mL of Solution A. While stirring, slowly add Solution B until the pH of the mixture reaches 8.2. Use a calibrated pH meter to monitor the pH.
-
Final Volume Adjustment: Once the target pH is reached, add deionized water to bring the final volume to a convenient total (e.g., 200 mL).
-
Sterilization and Storage: Filter-sterilize the buffer through a 0.22 µm filter and store at 4°C.
Protocol 2: FAPGG Assay for Angiotensin-Converting Enzyme (ACE) Activity
-
Reagent Preparation:
-
Assay Buffer: 80 mM Sodium Borate buffer, pH 8.2.
-
FAPGG Substrate Solution: Prepare a 1.0 mM solution of FAPGG in the assay buffer.[1] Warm the solution gently and vortex to ensure complete dissolution.
-
Enzyme Solution: Dilute the ACE enzyme to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
Pipette 900 µL of the FAPGG substrate solution into a cuvette and pre-incubate at 37°C for 5 minutes.[1]
-
Initiate the reaction by adding 100 µL of the enzyme solution to the cuvette.
-
Immediately mix by inversion and place the cuvette in a spectrophotometer set to 340 nm and maintained at 37°C.
-
Record the decrease in absorbance at 340 nm over a period of 5-10 minutes. The rate of decrease in absorbance is directly proportional to the ACE activity.[2]
-
-
Data Analysis:
-
Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of FAPGG.
-
Visualizations
Caption: Workflow of a typical FAPGG enzyme assay.
Caption: Impact of pH on enzyme conformation and activity.
References
Technical Support Center: FAPGG Substrate & ACE Levels
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding linearity issues observed when using the FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) substrate for the determination of Angiotensin-Converting Enzyme (ACE) activity.
Frequently Asked Questions (FAQs)
Q1: My standard curve is not linear. What are the potential causes?
A non-linear standard curve in an ACE assay using FAPGG can stem from several factors. One common reason is improper dilution of standards, which can lead to a poor dynamic range.[1] Inaccurate pipetting can also introduce significant variability.[1] At high enzyme concentrations, the substrate may be consumed too rapidly, leading to substrate exhaustion and a plateau in the reaction rate.[2] Conversely, at very high substrate concentrations, enzyme saturation can occur, where the enzyme is working at its maximum capacity and the reaction rate is no longer proportional to the enzyme concentration.[3][4][5] The presence of endogenous inhibitors in the sample can also contribute to non-linearity.[6]
Q2: I'm observing a decrease in signal over time, but the relationship is not linear. What does this indicate?
This typically indicates that the reaction is not following zero-order kinetics, which is the ideal for this assay. The principle of the kinetic assay is that a high substrate concentration relative to the enzyme concentration will result in a reaction rate proportional to the enzyme concentration.[2] A non-linear decrease in absorbance suggests that the reaction rate is changing over the course of the measurement. This could be due to substrate depletion, where the FAPGG concentration is falling to a level that limits the reaction rate.[2] It could also be caused by enzyme instability or the presence of inhibitors in the sample.
Q3: Can the concentration of FAPGG affect the linearity of the assay?
Yes, the concentration of the FAPGG substrate is critical. If the concentration is too low, it can be quickly depleted by ACE, leading to a non-linear reaction curve due to substrate exhaustion.[2] If the concentration is excessively high, it may lead to substrate inhibition in some enzyme systems, although this is less commonly reported for FAPGG and ACE. The optimal concentration should be high enough to ensure zero-order kinetics throughout the measurement period for the expected range of ACE activity.
Q4: My sample's ACE activity appears to increase upon dilution. Is this expected?
This phenomenon can occur and often suggests the presence of endogenous inhibitors in the original, undiluted sample.[6] Upon dilution, the concentration of these inhibitors is reduced, leading to an apparent increase in the specific ACE activity. When encountering this, it is crucial to perform a dilution series to find a dilution factor where the measured activity is no longer dependent on the dilution.
Troubleshooting Guides
Issue 1: Non-Linearity in the Standard Curve or Kinetic Trace
This guide will help you troubleshoot a non-linear response in your ACE assay.
| Potential Cause | Troubleshooting Steps |
| Substrate Exhaustion | 1. Decrease Enzyme Concentration: If you suspect high ACE activity, dilute your sample.[2] 2. Increase FAPGG Concentration: Ensure the FAPGG concentration is not limiting. Refer to established protocols for appropriate concentration ranges.[7][8] 3. Reduce Incubation Time: A shorter incubation time may keep the reaction within the linear range.[7] |
| Enzyme Saturation | 1. Decrease Enzyme Concentration: Dilute the sample to bring the ACE activity within the linear range of the assay.[3][4] |
| Presence of Inhibitors | 1. Perform a Dilution Series: Analyze a series of sample dilutions. If activity increases with dilution, it suggests the presence of inhibitors.[6] 2. Identify an Optimal Dilution: Use a dilution factor where the inhibitory effect is minimized and the activity measurement is stable. |
| Incorrect Reagent Preparation | 1. Verify Concentrations: Double-check the calculations and preparation of all reagents, including the FAPGG substrate and ACE standards. 2. Check Buffer pH: Ensure the assay buffer is at the optimal pH for ACE activity. |
| Instrumental Issues | 1. Check Spectrophotometer Settings: Confirm the wavelength is set to 340 nm and that the instrument is functioning correctly. 2. Inspect Microplates/Cuvettes: Ensure that the microplates or cuvettes are clean and free of scratches or other defects. |
Experimental Protocols
Protocol: ACE Activity Assay using FAPGG
This protocol is a general guideline for determining ACE activity. Optimal conditions may vary based on the specific laboratory setup and reagents.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as HEPES buffer.
-
FAPGG Substrate Solution: Dissolve FAPGG in the assay buffer to the desired final concentration (e.g., 0.8 mM).[7][8]
-
ACE Standard Solutions: Prepare a series of ACE standards of known concentrations in the assay buffer.
-
Sample Preparation: Dilute samples as necessary in the assay buffer.
-
-
Assay Procedure:
-
In a microplate or cuvette, add the sample or ACE standard.
-
To initiate the reaction, add the FAPGG substrate solution.
-
Immediately place the microplate or cuvette in a spectrophotometer capable of maintaining the temperature at 37°C.
-
Measure the decrease in absorbance at 340 nm over a set period (e.g., 30 minutes), taking readings at regular intervals (e.g., every minute).[7]
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each sample and standard.
-
Determine the rate of the reaction (ΔAbs/min) from the linear portion of the curve.
-
Construct a standard curve by plotting the reaction rate against the concentration of the ACE standards.
-
Determine the ACE activity in the samples by interpolating their reaction rates on the standard curve.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| FAPGG Concentration | 0.8 mM | [7][8] |
| Incubation Temperature | 37°C | [7][8] |
| Incubation Time | 30 minutes | [7] |
| Wavelength for Absorbance Reading | 340 nm | [7][8][9] |
| Linear Assay Range (Example Kit) | 1 - 120 U/L | [9] |
Visualizations
Caption: Troubleshooting workflow for addressing non-linearity in ACE assays.
References
- 1. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 2. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. holford.fmhs.auckland.ac.nz [holford.fmhs.auckland.ac.nz]
- 5. Causes of Non linear pharmacokinetics | PPTX [slideshare.net]
- 6. New Perspectives in the Renin-Angiotensin-Aldosterone System (RAAS) I: Endogenous Angiotensin Converting Enzyme (ACE) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chromogenic and Fluorogenic Substrates for Angiotensin-Converting Enzyme (ACE) Assays
For researchers, scientists, and drug development professionals, selecting the optimal substrate for angiotensin-converting enzyme (ACE) activity assays is crucial for generating accurate and reproducible data. This guide provides a detailed comparison of 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) with other commonly used chromogenic and fluorogenic substrates for ACE.
This comparison focuses on the principles of detection, kinetic parameters, and experimental considerations for each substrate, supported by experimental data from peer-reviewed literature.
Overview of ACE Substrates
Angiotensin-converting enzyme (ACE) is a key metalloprotease in the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation. The development of ACE inhibitors is a major area of pharmaceutical research. Accurate measurement of ACE activity is therefore essential. A variety of synthetic substrates have been developed for this purpose, each with its own advantages and limitations. This guide will compare the following substrates:
-
2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG): A widely used chromogenic substrate.
-
Hippuryl-L-histidyl-L-leucine (HHL): A traditional substrate often used in conjunction with HPLC or colorimetric detection methods.
-
o-Aminobenzoyl-Phe-Arg-Lys(Dnp)-Pro-OH (Abz-FRK(Dnp)P-OH): A fluorogenic substrate based on Fluorescence Resonance Energy Transfer (FRET).
-
p-Hydroxyhippuryl-L-histidyl-L-leucine: The substrate used in the colorimetric method developed by Kasahara and Ashihara.
Data Presentation: Comparison of ACE Substrates
The following table summarizes the key performance characteristics of the different ACE substrates. It is important to note that kinetic parameters can vary depending on the experimental conditions (e.g., enzyme source, pH, temperature).
| Substrate | Principle of Detection | Wavelength (nm) | Reported K_m | Reported V_max | Advantages | Disadvantages |
| FAPGG | Chromogenic (decrease in absorbance) | 340 | ~0.35 mM[1], 2.546x10⁻⁴ M (Ki)[2] | - | Simple, continuous assay | Low signal, prone to interferences[3] |
| HHL | HPLC-UV or Colorimetric (post-reaction derivatization) | 228 (for hippuric acid) or 410 (colorimetric) | 1.34 +/- 0.08 mM[4], 30.8 +/- 0.1 x 10⁻⁶ M[1] | 36.8 +/- 11.5 x 10⁻¹⁰ M/min[4], 1.3 +/- 0.01 x 10⁻⁶ mol/min[1] | Well-established, can be highly sensitive with HPLC | Discontinuous, can be cumbersome (extraction steps)[5] |
| Abz-FRK(Dnp)P-OH | Fluorogenic (FRET) | Ex: 330, Em: 430[6] | - | - | High sensitivity, continuous assay | Requires a fluorescence plate reader |
| p-Hydroxyhippuryl-L-histidyl-L-leucine | Chromogenic (coupled enzymatic reaction) | 505 | 0.32 mM[7] | - | High sensitivity (4x FAPGG), less interference[3] | More complex reaction mixture (requires additional enzymes) |
Enzymatic Reaction Pathways
The enzymatic cleavage of these substrates by ACE initiates the detection process. The signaling pathways, or more accurately, the reaction and detection cascades, are visualized below.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are summaries of typical experimental protocols for each substrate.
FAPGG Assay Protocol
This protocol is based on the continuous spectrophotometric measurement of the decrease in absorbance at 340 nm.[8]
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES with 0.3 M NaCl, pH 7.5).
-
Dissolve FAPGG in the buffer to the desired concentration (e.g., 0.1-20 mM).
-
Prepare the ACE enzyme solution in the same buffer.
-
-
Assay Procedure:
-
Pre-incubate the ACE solution and any potential inhibitors at 37°C.
-
Initiate the reaction by adding the FAPGG substrate solution.
-
Immediately monitor the decrease in absorbance at 340 nm in a spectrophotometer with temperature control.
-
The rate of decrease in absorbance is proportional to the ACE activity.
-
HHL Assay Protocol (HPLC Method)
This method, based on the work of Cushman and Cheung, involves quantifying the hippuric acid (HA) produced from HHL hydrolysis.[4]
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM sodium borate with 300 mM NaCl, pH 8.3).
-
Dissolve HHL in the buffer to a concentration of 5 mM.
-
Prepare the ACE enzyme solution and any inhibitor solutions.
-
-
Enzymatic Reaction:
-
Mix the ACE solution with the inhibitor or buffer.
-
Add the HHL solution to start the reaction and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., 1 M HCl).
-
-
Extraction and Quantification:
-
Extract the hippuric acid from the reaction mixture using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Quantify the hippuric acid using reverse-phase HPLC with UV detection at 228 nm.
-
Abz-FRK(Dnp)P-OH (FRET) Assay Protocol
This is a continuous fluorometric assay.[6]
-
Reagent Preparation:
-
Prepare an appropriate assay buffer.
-
Dissolve the Abz-FRK(Dnp)P-OH substrate in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer.
-
Prepare the ACE enzyme solution.
-
-
Assay Procedure:
-
Add the sample (containing ACE) and controls to the wells of a microplate.
-
Prepare the substrate mix and add it to the wells to initiate the reaction.
-
Measure the fluorescence (Excitation/Emission = 330/430 nm) in a kinetic mode at 37°C.
-
The rate of increase in fluorescence is proportional to ACE activity.
-
Kasahara and Ashihara Colorimetric Assay Protocol
This is a coupled-enzyme colorimetric assay.[7]
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., pH 8.3).
-
Prepare a solution containing the substrate p-hydroxyhippuryl-L-histidyl-L-leucine, hippuricase, peroxidase, and 4-aminoantipyrine.
-
-
Enzymatic Reaction:
-
Incubate the serum or sample containing ACE with the substrate mixture.
-
ACE hydrolyzes the substrate to p-hydroxyhippuric acid.
-
Hippuricase then hydrolyzes p-hydroxyhippuric acid to p-hydroxybenzoic acid.
-
-
Color Development and Measurement:
-
In the presence of peroxidase and hydrogen peroxide, p-hydroxybenzoic acid undergoes oxidative coupling with 4-aminoantipyrine to form a quinoneimine dye.
-
The absorbance of the resulting color is measured at 505 nm. The intensity of the color is proportional to the ACE activity.
-
Experimental Workflow Comparison
The choice of substrate significantly impacts the experimental workflow. The following diagram illustrates the differences in the procedural steps for each assay type.
References
- 1. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etflin.com [etflin.com]
- 3. diasys-diagnostics.com [diasys-diagnostics.com]
- 4. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. idpublications.org [idpublications.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating FAPGG Assay Results with Known Inhibitors: A Comparative Guide
For researchers and drug development professionals, validating the results of any enzyme assay is a critical step to ensure data accuracy and reliability. This guide provides a framework for validating the Furylacryloyl-phenylalanyl-glycyl-glycine (FAPGG) assay, a common method for measuring Angiotensin-Converting Enzyme (ACE) activity, using well-characterized inhibitors. We present comparative data, detailed experimental protocols, and visualizations to support your assay validation process.
Performance of Known ACE Inhibitors in the FAPGG Assay
The FAPGG assay is a spectrophotometric method that measures the activity of ACE by monitoring the decrease in absorbance at 340 nm as the FAPGG substrate is hydrolyzed.[1] The potency of known ACE inhibitors, such as Captopril, Lisinopril, and the chelating agent EDTA, can be quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of the performance of these inhibitors in the FAPGG assay compared to the alternative Hippuryl-His-Leu (HHL) assay.
| Inhibitor | FAPGG Assay IC50 | HHL Assay IC50 | Key Considerations |
| Captopril | 1.79 - 39.40 nM[2] | ~9 nM[3] | The apparent IC50 in the FAPGG assay can be influenced by the concentration of ACE used. |
| Lisinopril | 6.04 nM[4] | Not readily available | A potent inhibitor in the FAPGG assay. |
| EDTA | High Potency (97.7% inhibition)[1] | Not readily available | A strong chelating agent that inactivates ACE by removing the essential zinc ion. Often used as a stop reagent.[5] |
Note: The IC50 values can vary between experiments due to differences in assay conditions such as enzyme and substrate concentrations, buffer composition, and incubation time.
Experimental Protocol for FAPGG-Based ACE Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 of a test compound using the FAPGG assay.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Furylacryloyl-phenylalanyl-glycyl-glycine (FAPGG)
-
HEPES buffer (50 mM, pH 7.5) containing 0.3 M NaCl and 10 µM ZnCl2
-
Known inhibitor (e.g., Captopril) as a positive control
-
Test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve FAPGG in HEPES buffer to a final concentration of 0.8 mM.
-
Reconstitute ACE in buffer to a working concentration (e.g., 175 ± 10 units/L). The optimal concentration should be determined empirically.
-
Prepare a serial dilution of the test compound and the positive control.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
20 µL of test compound dilution or control.
-
160 µL of FAPGG solution.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of ACE solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and ACE Signaling Pathway
To further clarify the experimental process and the biological context of the FAPGG assay, the following diagrams are provided.
Caption: A streamlined workflow for determining ACE inhibition using the FAPGG assay.
Caption: The role of ACE in the Renin-Angiotensin System and its inhibition.
References
- 1. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lisinopril | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of the FAPGG Assay with Mass Spectrometry for ACE Activity Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of angiotensin-converting enzyme (ACE) activity is critical. This guide provides an objective comparison of the traditional N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycyl-glycine (FAPGG) spectrophotometric assay and modern mass spectrometry-based methods, offering insights into their respective principles, performance, and ideal applications.
The FAPGG assay has long been a staple for determining ACE activity due to its simplicity and speed. However, the rise of mass spectrometry (MS) offers a powerful alternative with enhanced sensitivity and specificity. This guide delves into a cross-validation perspective, presenting experimental protocols and comparative data to aid in selecting the most appropriate method for your research needs.
Performance Characteristics: A Side-by-Side Comparison
The choice between the FAPGG assay and mass spectrometry often depends on the specific requirements of the experiment, such as the need for high throughput screening versus detailed kinetic analysis. The following table summarizes the key performance characteristics of each method, synthesized from various studies.
| Feature | FAPGG Spectrophotometric Assay | Mass Spectrometry (LC-MS/MS) |
| Principle | Indirect measurement of ACE activity by monitoring the decrease in absorbance at 340 nm as FAPGG is hydrolyzed.[1][2] | Direct quantification of the substrate (e.g., Angiotensin I) and its product (e.g., Angiotensin II) or a synthetic substrate and its hydrolyzed product.[3] |
| Sensitivity | Moderate. IC50 values for inhibitors are typically in the nanomolar to micromolar range. | High. Lower limits of detection and quantification can reach the picogram per milliliter range.[4] |
| Specificity | Can be susceptible to interference from colored or turbid compounds in the sample. | Highly specific due to the separation by liquid chromatography and detection based on mass-to-charge ratio. |
| Throughput | High. Well-suited for screening large numbers of samples in microplate format. | Lower to moderate. Sample preparation and chromatographic separation can be time-consuming, although automation is improving throughput. |
| Quantitative Accuracy | Good for relative comparisons and screening. Can be influenced by assay conditions. | Excellent. Provides absolute quantification with the use of internal standards. |
| Kinetic Analysis | Can be used to determine kinetic parameters like Km and Vmax.[5][6] | Well-suited for detailed kinetic studies, allowing for the simultaneous monitoring of multiple reaction components.[7] |
| Equipment | Requires a UV-Visible spectrophotometer.[5] | Requires a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS). |
| Cost & Complexity | Lower cost and simpler to perform. | Higher initial equipment cost and requires more specialized expertise to operate. |
Visualizing the Methodologies
To better understand the practical application of these assays, the following diagrams illustrate the experimental workflows and the relevant biological pathway.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies are essential. The following sections outline standardized protocols for both the FAPGG and LC-MS/MS-based ACE activity assays.
FAPGG Spectrophotometric Assay Protocol
This protocol is based on commonly used methods for determining ACE activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES buffer with 0.3 M NaCl and 10 µM ZnCl₂, adjusted to pH 7.5.
-
Substrate Stock Solution: Prepare a 5 mM stock solution of FAPGG in the assay buffer.
-
Enzyme Solution: Dilute the ACE enzyme preparation in the assay buffer to a suitable concentration (e.g., 0.5 units/mL).
-
Inhibitor Solutions: Prepare a dilution series of the test compounds in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the enzyme solution to each well.
-
Add 10 µL of the inhibitor solution or assay buffer (for control) to the respective wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 5 mM FAPGG substrate solution to each well.
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm every minute for 15-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
LC-MS/MS Assay Protocol for ACE Activity
This protocol outlines a general method for quantifying the conversion of Angiotensin I to Angiotensin II.
-
Reagent Preparation:
-
Reaction Buffer: A suitable buffer such as Tris-HCl or HEPES.
-
Substrate Solution: Prepare a stock solution of Angiotensin I in the reaction buffer.
-
Internal Standard (IS): A stable isotope-labeled version of Angiotensin II or a similar peptide.
-
Enzyme Solution: Dilute the ACE enzyme preparation in the reaction buffer.
-
Quenching Solution: Acetonitrile with 0.1% formic acid.
-
-
Enzymatic Reaction and Sample Preparation:
-
In a microcentrifuge tube, combine the enzyme solution and the test inhibitor.
-
Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the Angiotensin I substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of the quenching solution.
-
Add the internal standard.
-
Centrifuge the sample to precipitate proteins and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the substrate (Angiotensin I) and product (Angiotensin II) using a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for Angiotensin I, Angiotensin II, and the internal standard.
-
-
Data Analysis:
-
Construct calibration curves for Angiotensin I and Angiotensin II using known concentrations.
-
Quantify the amounts of substrate consumed and product formed in the enzymatic reaction.
-
Calculate the ACE activity and the percent inhibition for test compounds.
-
Conclusion
Both the FAPGG spectrophotometric assay and mass spectrometry-based methods are valuable tools for the analysis of ACE activity. The FAPGG assay offers a rapid, cost-effective, and high-throughput method ideal for initial screening of large compound libraries. In contrast, mass spectrometry provides superior sensitivity, specificity, and quantitative accuracy, making it the preferred method for detailed kinetic studies, validation of screening hits, and analysis of complex biological samples. The choice of assay should be guided by the specific research question, available resources, and the desired level of analytical detail. By understanding the strengths and limitations of each technique, researchers can make informed decisions to achieve reliable and meaningful results in their drug discovery and development efforts.
References
- 1. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. cris.uni-muenster.de [cris.uni-muenster.de]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. jascoinc.com [jascoinc.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Kinetic monitoring of enzymatic reactions in real time by quantitative high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
FAPGG Assay: A Guide to its Correlation with In Vivo Results in Angiotensin-Converting Enzyme Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the FAPGG assay's performance in assessing Angiotensin-Converting Enzyme (ACE) activity and its correlation with in vivo outcomes. This document outlines supporting experimental data, details key experimental protocols, and objectively compares the FAPGG assay with alternative methods.
The FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) assay is a widely utilized in vitro method for determining the activity of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation and the pathophysiology of cardiovascular diseases. The FAPGG assay offers a convenient and spectrophotometric means to screen for ACE inhibitors, a major class of drugs for hypertension and heart failure. A critical aspect for researchers is understanding how well the results from this in vitro assay correlate with in vivo physiological and pathological outcomes.
Data Presentation: FAPGG Assay vs. In Vivo ACE Activity
A pivotal study directly addressed the correlation between the FAPGG assay and in vivo ACE activity. The findings demonstrated that the FAPGG-based spectrophotometric method provides a reliable measure of in vivo ACE inhibition, particularly during therapy with ACE inhibitors.[1]
| Parameter | FAPGG Assay (in vitro) | In Vivo ACE Activity Index (Ang II:Ang I ratio) | Correlation |
| Principle | Measures the rate of FAPGG hydrolysis by ACE, detected by a decrease in absorbance at 340 nm. | Represents the physiological conversion of Angiotensin I (Ang I) to Angiotensin II (Ang II) in the circulation. | High |
| Measurement | Spectrophotometric reading of absorbance change over time. | Mass spectrometry or immunoassay-based quantification of Ang I and Ang II levels in plasma. | Changes in the Ang II:Ang I ratio during ACE inhibitor therapy showed a close agreement with changes in plasma ACE activity measured with the FAPGG assay.[1] |
| Application | High-throughput screening of potential ACE inhibitors; determination of IC50 values. | Direct assessment of the physiological effect of ACE inhibitors on the renin-angiotensin system in a living organism. | The FAPGG assay accurately reflects the in vivo suppression of ACE activity by inhibitors.[1] |
Table 1: Comparison of FAPGG Assay with In Vivo ACE Activity Index.
Alternative In Vivo Methods for ACE Activity Assessment
While the FAPGG assay provides a strong in vitro correlate, several direct in vivo methods are available, primarily in research settings, to assess ACE activity.
| Method | Principle | Advantages | Disadvantages |
| Radiolabeled Inhibitor Binding with PET/SPECT | Utilizes positron emission tomography (PET) or single-photon emission computed tomography (SPECT) with radiolabeled ACE inhibitors (e.g., [18F]fluorocaptopril, 99mTc-lisinopril) to visualize and quantify ACE distribution and activity in vivo. | Non-invasive, provides spatial information on ACE activity in specific organs (e.g., heart, lungs, kidneys). | Requires specialized imaging equipment and radiolabeled compounds; lower throughput. |
| Indicator-Dilution Technique with Radiolabeled Substrates | Involves the injection of a radiolabeled ACE substrate (e.g., [3H]benzoyl-Phe-Ala-Pro) into the coronary circulation and measuring its hydrolysis to quantify ACE activity. | Provides a direct measure of ACE activity in a specific vascular bed. | Invasive, technically complex, and limited to specific circulatory beds. |
Table 2: Comparison of Alternative In Vivo ACE Activity Assessment Methods.
Experimental Protocols
FAPGG Assay for ACE Activity
This protocol is a generalized representation. Specific concentrations and incubation times may need optimization depending on the enzyme source and experimental conditions.
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
FAPGG substrate
-
Assay buffer (e.g., 50 mM HEPES buffer, pH 8.3, containing 300 mM NaCl)
-
Test compounds (potential ACE inhibitors)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a solution of ACE in the assay buffer.
-
In a 96-well microplate, add the ACE solution to each well.
-
Add the test compound at various concentrations to the appropriate wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the FAPGG substrate solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set duration (e.g., 30 minutes) using a microplate reader.
-
The rate of decrease in absorbance is proportional to the ACE activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Mandatory Visualization
References
Reproducibility of ACE Inhibition Values Using FAPGG: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the discovery and evaluation of angiotensin-converting enzyme (ACE) inhibitors, the reproducibility and reliability of in vitro assays are paramount. This guide provides a comprehensive comparison of the reproducibility of the widely used spectrophotometric assay based on the substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) with alternative methods. Detailed experimental protocols and supporting data are presented to aid in assay selection and standardization.
Comparison of Reproducibility
The reproducibility of an assay is a critical factor in the reliable screening and characterization of potential ACE inhibitors. It is typically assessed by determining the intra-assay (within-run) and inter-assay (between-run) coefficients of variation (CV), with lower percentages indicating higher precision.
The FAPGG assay is a continuous spectrophotometric method where the hydrolysis of FAPGG by ACE results in a decrease in absorbance at 340 nm. This method is known for its simplicity and suitability for high-throughput screening.
In contrast, HPLC-based methods are also commonly employed. These assays typically involve the incubation of ACE with a substrate like Hippuryl-Histidyl-Leucine (HHL), followed by the separation and quantification of the product, hippuric acid (HA), by reverse-phase HPLC.
Below is a summary of reported reproducibility data for the FAPGG assay compared to an HPLC-based method.
| Assay Method | Parameter | Reported Coefficient of Variation (%) |
| FAPGG Assay | Intra-assay (Within-run) CV | 2.5%[1] |
| Inter-assay (Between-run) CV | 14.5%[1] | |
| Analytical CV | 2.8%[1] | |
| HPLC-based Assay (HHL substrate) | Intra-day CV | 7.63% |
| Inter-day CV | 13.61% |
It is important to note that the reproducibility of any assay can be influenced by various factors, including the specific laboratory conditions, equipment, and operator proficiency.
The inhibitory potency of a compound is often expressed as the half-maximal inhibitory concentration (IC50). The reproducibility of IC50 values is crucial for the accurate comparison of different inhibitors. For the well-characterized ACE inhibitor captopril, a range of IC50 values has been reported using the FAPGG assay, typically falling within the nanomolar range. One study, for instance, determined an IC50 value of 20 nM for captopril using a FAPGG-based assay.[2] Another study reported a range of 1.79-15.1 nM for captopril with synthetic substrates like FAPGG.[3]
Experimental Protocols
FAPGG-Based ACE Inhibition Assay
This protocol outlines a typical procedure for determining ACE inhibitory activity using the FAPGG substrate in a 96-well microplate format.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 0.3 M NaCl
-
Test compounds (potential ACE inhibitors)
-
Captopril (positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature of 37°C
Procedure:
-
Prepare Solutions:
-
Dissolve ACE in Tris-HCl buffer to the desired final activity (e.g., 12.5 U/L).
-
Dissolve FAPGG in Tris-HCl buffer to a final concentration of 0.88 mM. Pre-heat this solution to 37°C.
-
Dissolve test compounds and captopril in the appropriate solvent and then dilute with Tris-HCl buffer to various concentrations.
-
-
Assay Setup:
-
In the wells of the 96-well microplate, add 40 µL of the test compound solution or control (buffer for 100% activity, captopril for positive inhibition).
-
Add 10 µL of the ACE solution to each well.
-
Mix and pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).
-
-
Initiate Reaction and Measure:
-
Rapidly add 150 µL of the pre-heated FAPGG substrate solution to each well to start the reaction.
-
Immediately place the microplate in the reader and begin monitoring the decrease in absorbance at 340 nm at 37°C.
-
Record the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of ACE inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Slope of sample / Slope of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for the FAPGG-based ACE inhibition assay.
Enzymatic Reaction Pathway
The following diagram illustrates the enzymatic reaction of ACE with the FAPGG substrate and its inhibition.
References
- 1. idpublications.org [idpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FAPGG and Fluorometric Assays for Angiotensin-Converting Enzyme (ACE) Activity
A guide for researchers, scientists, and drug development professionals on selecting the appropriate assay for measuring Angiotensin-Converting Enzyme (ACE) activity. This document provides a detailed comparison of the spectrophotometric FAPGG assay and the fluorometric assay, supported by experimental protocols and performance data.
Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] Consequently, ACE is a primary target for the development of drugs to treat cardiovascular diseases like hypertension and heart failure.[2][4] Accurate measurement of ACE activity is essential for screening potential inhibitors and conducting fundamental research. The two most common methods for this are the FAPGG-based spectrophotometric assay and the more modern fluorometric assays.
Principle of the Assays
FAPGG Assay: A Spectrophotometric Approach
The FAPGG assay is a colorimetric method that relies on the substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).[5][6] The ACE enzyme hydrolyzes the Phe-Gly bond of the FAPGG substrate, splitting it into FAP (furanacryloyl-L-phenylalanine) and the dipeptide GG (glycyl-glycine).[5] This cleavage event leads to a decrease in absorbance at a wavelength of 340 nm.[6] The rate of this absorbance decrease is directly proportional to the activity of the ACE enzyme in the sample.
Fluorometric Assay: A High-Sensitivity Approach
Fluorometric ACE assays utilize a synthetic peptide substrate that has been modified with a fluorescent reporter group (fluorophore) and a quencher molecule.[7][8][9] In its intact state, the substrate exhibits minimal fluorescence due to Förster Resonance Energy Transfer (FRET), where the quencher absorbs the energy emitted by the fluorophore. When ACE cleaves the peptide bond separating the fluorophore and the quencher, the FRET is disrupted, leading to a significant increase in fluorescence.[8] This increase in the fluorescent signal is measured over time and is directly proportional to ACE activity.[4][10]
Comparative Performance Data
The choice between FAPGG and fluorometric assays often depends on the specific requirements of the experiment, such as sensitivity, throughput, and sample type.
| Feature | FAPGG Assay | Fluorometric Assay |
| Principle | Spectrophotometry (Absorbance Decrease) | Fluorometry (Fluorescence Increase) |
| Substrate | N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) | Internally quenched fluorogenic peptides (e.g., Abz-peptidyl-EDDnp)[7] |
| Detection Wavelength | ~340-345 nm[6][11] | Ex: ~320 nm / Em: ~405-420 nm[4][7] |
| Sensitivity | Lower | Higher; suitable for low-activity samples. |
| Throughput | Moderate; suitable for 96-well plates. | High; ideal for high-throughput screening (HTS) in 96- or 384-well plates. |
| Interference | Higher potential for interference from compounds that absorb at 340 nm. | Less interference from colored compounds, but potential for fluorescent compound interference. |
| Advantages | Cost-effective, well-established methodology. | High sensitivity, wide dynamic range, suitable for HTS.[9] |
| Disadvantages | Lower sensitivity, potential for sample interference. | Higher cost of substrates and reagents, requires a fluorescence plate reader. |
Experimental Protocols
FAPGG Assay Protocol
This protocol is a generalized method for determining ACE activity or inhibition using the FAPGG substrate.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES or Tris-HCl buffer with 0.3 M NaCl, pH 7.5-8.3.[5][11]
-
FAPGG Substrate Solution: Prepare a stock solution of FAPGG in the assay buffer. A typical final concentration in the assay is 0.8 mM.[11]
-
ACE Enzyme Solution: Dilute purified ACE (e.g., from rabbit lung) in the assay buffer to achieve a final activity that results in a linear rate of absorbance change.
-
Inhibitor/Sample Solution: Dissolve test compounds or samples in the assay buffer.
-
Stop Solution (Optional for endpoint assays): 100 mM EDTA to chelate zinc and inactivate the enzyme.
2. Assay Procedure (96-well plate format):
-
Add 40 µL of the inhibitor/sample solution or assay buffer (for control) to each well.[11]
-
Add 10 µL of the ACE enzyme solution to each well and mix.[11]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 150 µL of the pre-warmed FAPGG substrate solution.[11]
-
Immediately place the plate in a microplate reader capable of maintaining 37°C.
-
Measure the decrease in absorbance at 340 nm kinetically for 20-30 minutes, taking readings every minute.[11]
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition relative to the control reaction without an inhibitor.
Fluorometric Assay Protocol
This protocol describes a typical kinetic fluorometric assay for ACE activity.
1. Reagent Preparation:
-
Assay Buffer: Typically 75 mM Tris with 1 M NaCl, pH 7.5, or as recommended by the substrate supplier.[8]
-
Fluorogenic Substrate: Prepare a concentrated stock solution in DMSO and dilute it to the final working concentration (e.g., 100x) in assay buffer. Protect from light.[10]
-
ACE Enzyme Solution: Dilute purified ACE in assay buffer. A positive control is often included.[10]
-
Inhibitor/Sample Solution: Dissolve test compounds in assay buffer.
-
Fluorescence Standard: A known concentration of the free fluorophore (e.g., Mca) can be used to generate a standard curve to quantify product formation.
2. Assay Procedure (96-well black plate format):
-
Add 50 µL of the inhibitor/sample solution, assay buffer (for control), or fluorescence standard to appropriate wells of a black microplate.[10]
-
Add the ACE enzyme solution to the sample and control wells.
-
Bring the plate and reagents to 37°C for approximately 5 minutes.[10]
-
Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to all wells except the standard wells. The final volume should be around 100 µL.[10]
-
Immediately place the plate in a fluorescence microplate reader set to 37°C.
-
Measure the increase in fluorescence in kinetic mode for 15-30 minutes, using an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.[4][10]
-
The rate of reaction is determined from the linear portion of the fluorescence vs. time curve.
-
Calculate ACE activity or inhibition based on the reaction rates.
Visualizations: Workflows and Pathways
FAPGG Assay Workflow
Caption: Workflow for the FAPGG spectrophotometric ACE assay.
Fluorometric Assay Principle (FRET)
Caption: Principle of the FRET-based fluorometric ACE assay.
Renin-Angiotensin System (RAS) Pathway
Caption: Simplified diagram of the Renin-Angiotensin System.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorometric ACE Activity Assay Kit Fluorescent ACE Assay Kit Sigma [sigmaaldrich.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internally quenched fluorogenic substrates for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 9. scbt.com [scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2.2. Assay for ACE inhibitory activity [bio-protocol.org]
A Comparative Analysis of 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) and Captopril in Angiotensin-Converting Enzyme Research
In the field of hypertension research and drug development, understanding the roles of different chemical compounds is paramount. This guide provides a detailed comparison of 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) and captopril, two key molecules in the study of the Angiotensin-Converting Enzyme (ACE). While both are central to ACE-related assays, they serve fundamentally different purposes. FAPGG is a synthetic substrate used to measure ACE activity, whereas captopril is a potent inhibitor of this enzyme, widely used as a therapeutic agent and a reference standard in research.
Distinct Roles in ACE Assays: Substrate vs. Inhibitor
The primary distinction between FAPGG and captopril lies in their interaction with ACE. FAPGG is a chromogenic substrate specifically designed for the kinetic measurement of ACE activity. ACE catalyzes the hydrolysis of FAPGG into two products, N-[3-(2-Furyl)acryloyl]-L-phenylalanine (FAP) and glycyl-glycine (GG). This reaction leads to a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically to determine the rate of enzyme activity.
Captopril, on the other hand, is a powerful and specific inhibitor of ACE.[1] It functions by binding to the active site of the enzyme, preventing it from converting its natural substrate, angiotensin I, into the potent vasoconstrictor, angiotensin II.[1][2] This inhibitory action is the basis for its therapeutic use in treating hypertension and heart failure. In a research setting, captopril is often used as a positive control to validate ACE inhibition assays and to benchmark the potency of new potential inhibitory compounds.
Quantitative Comparison
The following table summarizes the key characteristics and roles of FAPGG and captopril in the context of ACE research.
| Feature | 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) | Captopril |
| Primary Role | Synthetic chromogenic substrate for ACE. | Potent competitive inhibitor of ACE. |
| Interaction with ACE | Hydrolyzed by ACE, enabling measurement of enzyme activity. | Binds to the active site of ACE, blocking its catalytic function. |
| Primary Use | In vitro assays to determine the rate of ACE activity. | Therapeutic agent for hypertension and heart failure; positive control in ACE inhibition assays. |
| Measured Parameter | Rate of hydrolysis (decrease in absorbance at 340 nm). | Inhibitory concentration (IC50), the concentration required to inhibit 50% of ACE activity. |
| Typical IC50 Value | Not applicable; it is a substrate, not an inhibitor. | In the nanomolar (nM) range, though this can vary with assay conditions.[3] |
Mechanism of Action: Captopril's Role in the Renin-Angiotensin-Aldosterone System
Captopril exerts its therapeutic effects by disrupting the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. The diagram below illustrates this pathway and the point of intervention for captopril.
Experimental Protocols: Measuring ACE Inhibition with FAPGG
A common method to determine the inhibitory potency of a compound like captopril is through a kinetic spectrophotometric assay using FAPGG as the substrate.
Objective: To determine the concentration of an inhibitor (e.g., captopril) required to reduce the activity of Angiotensin-Converting Enzyme by 50% (IC50).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)
-
HEPES buffer (50 mM, pH 7.5) containing 0.3 M NaCl and 10 µM ZnCl2
-
Test inhibitor (e.g., captopril) at various concentrations
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of FAPGG (e.g., 5 mM) in the HEPES buffer.
-
Prepare a working solution of ACE in the same buffer. The final concentration should be optimized to yield a linear decrease in absorbance over the measurement period.
-
Prepare serial dilutions of the test inhibitor (e.g., captopril) in the buffer. A buffer-only control (no inhibitor) is also required.
-
-
Assay Setup:
-
In a 96-well microplate, add a specific volume of the ACE solution to each well.
-
Add an equal volume of the inhibitor dilutions (or buffer for the control) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
To initiate the enzymatic reaction, add a specific volume of the pre-warmed FAPGG solution to each well.
-
Immediately place the microplate in the microplate reader, pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm kinetically over a set period (e.g., 10-30 minutes), with readings taken at regular intervals (e.g., every 30-60 seconds).
-
-
Data Analysis:
-
Calculate the rate of FAPGG hydrolysis (reaction velocity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction velocity in the absence of the inhibitor and V_inhibitor is the velocity in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve and calculating the concentration at which 50% inhibition is achieved.
-
The following diagram illustrates the general workflow for this experimental protocol.
References
FAPGG vs. Traditional ACE Assay Methods: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking the optimal method for measuring Angiotensin-Converting Enzyme (ACE) activity, this guide provides a comprehensive comparison of the FAPGG-based assay against traditional methods such as HPLC, ELISA, and RIA. This document outlines the advantages of the FAPGG method, supported by experimental data and detailed protocols, to facilitate an informed decision for your research needs.
Introduction to ACE and its Measurement
Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. Consequently, the accurate measurement of ACE activity is vital for the research and development of antihypertensive drugs. Various methods have been developed to quantify ACE activity, each with its own set of advantages and limitations.
Traditionally, ACE activity has been measured using methods centered around the substrate hippuryl-histidyl-leucine (HHL). These methods, which include High-Performance Liquid Chromatography (HPLC), require the quantification of the product, hippuric acid (HA), often involving a cumbersome extraction step. Other traditional techniques include immunoassays like ELISA and Radioimmunoassay (RIA).
A newer, spectrophotometric method utilizing the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) has gained prominence. This assay offers a simpler and more direct approach to measuring ACE activity.
Comparative Analysis of ACE Assay Methods
The FAPGG-based assay presents several advantages over traditional methods, primarily in terms of simplicity, speed, and reduced sample processing. The following tables provide a summary of the quantitative comparison between the FAPGG assay and other common methods.
| Parameter | FAPGG Assay | HPLC (HHL Substrate) | ELISA | Radioimmunoassay (RIA) |
| Principle | Spectrophotometric (decrease in absorbance at 340 nm)[1] | Chromatographic separation and quantification of hippuric acid[2] | Enzyme-linked immunosorbent assay | Competitive binding of radiolabeled antigen |
| Sample Preparation | Minimal, no extraction required[2] | Requires extraction of hippuric acid with organic solvents[2] | Requires sample dilution and multiple incubation steps | Can require sample dilution and separation of bound/unbound antigen |
| Assay Time | ~30 minutes[1] | Longer, includes incubation and HPLC run time | Several hours (multiple incubation and wash steps) | Can be lengthy, including incubation and counting time |
| Equipment | Spectrophotometer (UV-Vis) | HPLC system with UV detector | Microplate reader, plate washer | Gamma counter |
| Throughput | High, suitable for microplate format | Lower, dependent on HPLC run time | High, suitable for microplate format | Can be high with automated systems |
| Performance Metric | FAPGG Assay | HPLC (HHL Substrate) | ELISA | Radioimmunoassay (RIA) |
| Relative Standard Deviation (RSD) | ~7% (without inhibitor), 1-18% (with inhibitor)[2] | 5-9% (without inhibitor), 2-18% (with inhibitor) | Generally low, but can be affected by matrix effects | Within- and between-assay CV ≤ 11% |
| Sensitivity (LOD/LOQ) | A high-sensitivity version has a detection limit of 1 U/L. | HPLC can improve sensitivity over standard spectrophotometric HHL assays. | Dependent on the specific kit and antibody affinity. | High sensitivity, with a detection limit of 20 fmol/mL/min reported for one method.[3] |
| Specificity | Good, but can be prone to interferences. | High, due to chromatographic separation. | High, based on antibody-antigen interaction. | High, based on antibody-antigen interaction. |
| Cost | Lower chemical and equipment costs compared to HPLC.[2] | Higher due to equipment, columns, and solvents. | Can be costly per sample, with supplies being a major factor. | Can be expensive due to radiolabeled reagents and disposal costs. |
Experimental Protocols
FAPGG-Based ACE Activity Assay Protocol
This protocol is based on the principle that the hydrolysis of FAPGG by ACE leads to a decrease in absorbance at 340 nm.[1]
Materials:
-
FAPGG substrate solution (0.8 mM)
-
ACE enzyme solution (e.g., from rabbit lung)
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, containing 300 mM NaCl)
-
Test samples (potential ACE inhibitors)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Add 20 µL of assay buffer (for control) or test sample to the wells of a 96-well microplate.
-
Add 20 µL of ACE enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 160 µL of the FAPGG substrate solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over a period of 30 minutes at 37°C.
-
The rate of decrease in absorbance is proportional to the ACE activity.
-
For inhibitor screening, calculate the percentage of inhibition relative to the control.
Traditional ACE Assay Protocols
This method involves the quantification of hippuric acid (HA) produced from the hydrolysis of hippuryl-histidyl-leucine (HHL) by ACE.
Materials:
-
HHL substrate solution (e.g., 5 mM in borate buffer)
-
ACE enzyme solution
-
Borate buffer (100 mM, pH 8.3, containing 300 mM NaCl)
-
1 M HCl to stop the reaction
-
Ethyl acetate for extraction
-
HPLC system with a C18 column and UV detector
Procedure:
-
In a reaction tube, mix 50 µL of HHL substrate solution with 20 µL of the test sample or buffer (control).
-
Add 20 µL of ACE solution to initiate the reaction.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the layers and transfer the upper organic layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system for quantification of hippuric acid at approximately 228 nm.
This protocol is a general guideline for a competitive ELISA to measure ACE activity. Specific kit instructions should be followed.
Materials:
-
ACE-coated microplate
-
Biotinylated anti-ACE antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Standards and samples
Procedure:
-
Add standards and samples to the wells of the ACE-coated microplate.
-
Add biotinylated anti-ACE antibody to each well.
-
Incubate the plate, then wash the wells with wash buffer.
-
Add streptavidin-HRP conjugate to each well.
-
Incubate and wash the wells again.
-
Add TMB substrate and incubate in the dark.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of ACE in the sample.
This protocol describes a radioenzymatic assay to measure ACE activity by quantifying the release of a radiolabeled product.
Materials:
-
Radiolabeled substrate (e.g., [3H]hippurylglycylglycine)
-
ACE enzyme
-
Assay buffer (e.g., HEPES buffer, pH 8.0)
-
1.0 N HCl
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate the test sample with the radiolabeled substrate and ACE enzyme at 37°C for a defined period (e.g., 45 minutes).
-
Stop the reaction by adding 1.0 N HCl.
-
Extract the radiolabeled product (e.g., [3H]hippuric acid) into a water-immiscible scintillation cocktail.
-
Measure the radioactivity of the extracted product using a liquid scintillation counter.
-
The amount of radioactivity is proportional to the ACE activity in the sample.
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the renin-angiotensin signaling pathway and the experimental workflows of the FAPGG and traditional HHL-based ACE assays.
Caption: The Renin-Angiotensin Signaling Pathway.
Caption: FAPGG-Based ACE Assay Workflow.
Caption: Traditional HHL-Based HPLC Assay Workflow.
Conclusion
The FAPGG-based assay for measuring ACE activity offers significant advantages in terms of simplicity, speed, and cost-effectiveness when compared to traditional methods like HPLC, ELISA, and RIA.[2] Its streamlined workflow, requiring no extraction steps, makes it particularly well-suited for high-throughput screening of potential ACE inhibitors. While HPLC offers high specificity and sensitivity, it is more labor-intensive and requires specialized equipment. ELISA and RIA provide high sensitivity but involve multiple steps and can be more expensive. The choice of assay will ultimately depend on the specific research question, available resources, and the required level of throughput and sensitivity. For many applications, particularly in the initial stages of drug discovery and for screening large numbers of samples, the FAPGG assay provides a robust and efficient solution.
References
- 1. Radioenzymatic assay of angiotensin-converting enzyme inhibitors in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A radioassay for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of converting enzyme activity by antibody-trapping of generated angiotensin II. Comparison with two other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Furanacryloyl-phenylalanyl-glycyl-glycine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG), a peptide derivative used in biochemical assays. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, a conservative approach treating the compound as hazardous chemical waste is mandatory.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Work in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
II. Waste Characterization and Segregation
Proper waste disposal begins with accurate characterization and segregation to prevent dangerous chemical reactions.
-
Do not mix 2-Furanacryloyl-phenylalanyl-glycyl-glycine waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Waste should be segregated into solid and liquid forms.
Solid Waste:
This category includes:
-
Unused or expired solid 2-Furanacryloyl-phenylalanyl-glycyl-glycine.
-
Contaminated materials such as weighing paper, pipette tips, and gloves.
Liquid Waste:
This category includes:
-
Solutions containing dissolved 2-Furanacryloyl-phenylalanyl-glycyl-glycine.
-
Solvents used to rinse glassware that has come into contact with the compound.
III. Step-by-Step Disposal Procedures
Follow these procedures for the safe containment and disposal of 2-Furanacryloyl-phenylalanyl-glycyl-glycine waste.
For Solid Waste:
-
Container Selection: Place all solid waste into a clearly labeled, durable, and sealable container designated for solid chemical waste. The container should be compatible with the chemical and not be prone to degradation.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "2-Furanacryloyl-phenylalanyl-glycyl-glycine," and the date accumulation started.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup and proper disposal.
For Liquid Waste:
-
Container Selection: Use a dedicated, leak-proof, and shatter-resistant container, typically a plastic-coated glass bottle or a high-density polyethylene (HDPE) container, for all liquid waste containing 2-Furanacryloyl-phenylalanyl-glycyl-glycine.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, the solvent system used (e.g., "in Dimethyl Sulfoxide"), and an approximate concentration of the peptide.
-
Collection: Pour liquid waste carefully into the container, avoiding splashes. A funnel may be used to prevent spills.
-
Storage: Keep the liquid waste container securely capped and stored in a secondary containment bin within a fume hood or a designated, well-ventilated waste storage area.
-
Disposal Request: When the container is approximately 80% full, schedule a pickup with your institution's EHS office. Do not overfill containers.
IV. Experimental Protocols Cited
While no specific experimental protocols for the disposal of 2-Furanacryloyl-phenylalanyl-glycyl-glycine were found, the procedures outlined above are based on established best practices for the management of laboratory chemical waste. These general protocols are mandated by regulatory bodies to ensure safety and environmental protection. The core principle is to manage unknown or uncharacterized waste as hazardous until proven otherwise.
V. Quantitative Data Summary
No specific quantitative data regarding disposal limits or concentrations for 2-Furanacryloyl-phenylalanyl-glycyl-glycine in waste streams were found in the available resources. Therefore, all waste containing this compound should be treated as hazardous, irrespective of concentration.
| Data Point | Value | Source |
| Permissible Concentration in Water | Not Established | N/A |
| Landfill Disposal Limits | Not Established | N/A |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Furanacryloyl-phenylalanyl-glycyl-glycine.
Caption: Disposal workflow for 2-Furanacryloyl-phenylalanyl-glycyl-glycine.
Personal protective equipment for handling 2-Furanacryloyl-phenylalanyl-glycyl-glycine
This guide provides immediate, essential safety and logistical information for handling 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While 2-Furanacryloyl-phenylalanyl-glycyl-glycine is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1] The primary physical hazard is the potential for dust explosion if the finely distributed powder is aerosolized.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses or chemical safety goggles. | To protect eyes from accidental splashes or dust. |
| Skin Protection | Nitrile gloves and a lab coat. | To prevent direct skin contact with the chemical. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator. | To prevent inhalation of fine particles. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
Avoid generating dust.
-
Ensure adequate ventilation.
-
Store in a tightly closed container in a dry, well-ventilated place.
Spill Management:
-
Evacuate and Secure: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Cover drains to prevent the substance from entering the water system.
-
Clean-up: Carefully sweep or scoop up the dry powder, avoiding dust generation. Collect the spilled material and place it in a suitable container for disposal.
-
Decontamination: Clean the affected area thoroughly with soap and water.
Disposal:
-
Dispose of the waste material in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.
Physical and Chemical Properties
| Property | Value |
| Physical State | Off-white to light tan powder[3] |
| Melting Point | 245°C (decomposes)[3] |
| Boiling Point | 842.3°C at 760 mmHg[3] |
| Flash Point | 463.2°C[3] |
| Density | 1.321 g/cm³[3] |
| Solubility | Soluble in 1 M NH₄OH (50 mg/mL)[3] |
Experimental Protocols
First Aid Procedures:
-
Inhalation: If inhaled, move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water while removing any contaminated clothing.[2]
-
Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[2] If irritation persists, consult a physician.
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[4] Seek medical attention if you feel unwell.
Procedural Workflow
Caption: Workflow for Safe Handling of FAPGG.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
